molecular formula C8H15NO2 B172629 1-Piperidinepropanoic acid CAS No. 26371-07-3

1-Piperidinepropanoic acid

Número de catálogo: B172629
Número CAS: 26371-07-3
Peso molecular: 157.21 g/mol
Clave InChI: LPDGWMLCUHULJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Piperidinepropionic acid is an amino acid and its effectiveness as plasticizer has been tested.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-piperidin-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDGWMLCUHULJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067201
Record name 1-Piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26371-07-3
Record name 1-Piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26371-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidinepropanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-1-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERIDINEPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Piperidinepropanoic acid (1-PPA), a valuable building block in medicinal chemistry and a molecule of interest for its potential biological activities.[1][2][3] This document outlines a common synthetic route, detailed experimental protocols for its preparation and purification, and a thorough description of the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through aza-Michael addition.[4][5] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, piperidine, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters.[4][5] Cyclic secondary amines such as piperidine are particularly effective nucleophiles for this transformation.[5]

Reaction Scheme: Aza-Michael Addition

The synthesis is typically a one-step process where piperidine is reacted directly with an acrylate. The general reaction is illustrated below:

Piperidine + Ethyl Acrylate → Ethyl 1-piperidinepropanoate Ethyl 1-piperidinepropanoate + H₂O --(Hydrolysis)--> this compound

While the reaction can be performed with acrylic acid directly, a two-step approach using an ester like ethyl acrylate followed by hydrolysis is also common to control the reaction conditions and facilitate purification.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol details the synthesis of this compound from piperidine and ethyl acrylate, followed by hydrolysis.

Materials:

  • Piperidine

  • Ethyl acrylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

Step 1: Synthesis of Ethyl 1-piperidinepropanoate

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain crude ethyl 1-piperidinepropanoate.[6]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 1-piperidinepropanoate from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.[7]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or impurities.[7]

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate out of the solution.[7]

  • If a precipitate forms, collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, the product can be isolated by lyophilization.

Purification Protocol: Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.[8]

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Water or ethanol-water mixtures are often suitable.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, which encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[8]

  • Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification A 1. Mix Piperidine and Ethanol B 2. Add Ethyl Acrylate (dropwise, cold) A->B C 3. Stir at Room Temp (12-24h) B->C D 4. Evaporate Solvent C->D E Crude Ethyl 1-piperidinepropanoate D->E F 5. Dissolve Crude Ester in Ethanol/Water E->F G 6. Add NaOH Solution F->G H 7. Reflux (4-6h) G->H I 8. Evaporate Ethanol H->I J 9. Acidify with HCl to pH 6-7 I->J K Crude 1-Piperidinepropanoic Acid J->K L 10. Dissolve Crude Acid in Hot Solvent K->L M 11. Cool Slowly to Crystallize L->M N 12. Filter and Wash with Cold Solvent M->N O 13. Dry Under Vacuum N->O P Pure 1-Piperidinepropanoic Acid O->P

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are physicochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][9]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂[10][11]
Molecular Weight 157.21 g/mol [10][11][12]
Appearance White to off-white solid (predicted)[8]
Melting Point 105-110 °C (lit.)[12]
Boiling Point 105-108 °C / 0.5 mmHg (lit.)[12]
CAS Number 26371-07-3[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the hydrogen and carbon framework.[9]

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-2', H-6' (piperidine)~ 2.4 - 2.6Multiplet
H-3', H-5' (piperidine)~ 1.6 - 1.7Multiplet
H-4' (piperidine)~ 1.4 - 1.5Multiplet
-CH₂- (alpha to N)~ 2.3 - 2.5Triplet
-CH₂- (beta to N)~ 1.5 - 1.6Multiplet
-COOH~ 11 - 12Singlet (broad)
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O~ 175 - 180
C-2', C-6' (piperidine)~ 54 - 56
C-2 (propanoic acid)~ 52 - 54
C-3 (propanoic acid)~ 30 - 32
C-3', C-5' (piperidine)~ 25 - 27
C-4' (piperidine)~ 23 - 25

Experimental Protocol (General for ¹H NMR):

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis.[9]

Expected Mass Spectrometry Data
Property Expected m/z Value
Molecular Weight 157.21 g/mol
Molecular Ion [M]⁺ 157
Protonated Molecule [M+H]⁺ 158

Experimental Protocol (General for GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities. A typical program might be: Initial temperature 80 °C for 2 min, then ramp at 10 °C/min to 280 °C.[9]

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Characteristic IR Absorptions
Functional Group Vibration Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-HO-H stretch3300 - 2500 (very broad)[13]
Alkane C-HC-H stretch2975 - 2845[13]
Carbonyl C=OC=O stretch1725 - 1700 (strong)[13]
C-NC-N stretch1250 - 1020

Experimental Protocol (General for ATR-IR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum.

  • Clean the crystal thoroughly after the measurement.

Characterization Workflow

G Start Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR_Info Confirms C-H Framework & Connectivity NMR->NMR_Info MS_Info Determines Molecular Weight & Fragmentation Pattern MS->MS_Info IR_Info Identifies Functional Groups (C=O, O-H, C-N) IR->IR_Info Final Confirmed Structure & Purity of 1-PPA

References

An In-depth Technical Guide to the Chemical Properties of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinepropanoic acid (1-PPA), a derivative of the ubiquitous piperidine heterocyclic scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and purification protocols. Furthermore, it delves into its reactivity, stability, and toxicological data. A key focus is its emerging role as an allosteric modulator of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor implicated in inflammation and various disease states. This document is intended to be a valuable resource for researchers and scientists engaged in the study and application of this compound and its analogues.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder.[1] Its structure features a tertiary amine within the piperidine ring and a carboxylic acid moiety, rendering it amphoteric.

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO₂[2]
Molecular Weight 157.21 g/mol [2]
CAS Number 26371-07-3[2]
Melting Point 105-110 °C[1]
Boiling Point 105-108 °C at 0.5 mmHg[1]
pKa (Predicted) 3.83 ± 0.10[1]
Solubility Slightly soluble in water.[3]
Appearance White to pale brown powder[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperidine ring and the propanoic acid chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.4-2.6Multiplet4HProtons at C2' and C6' of the piperidine ring
~1.5-1.7Multiplet4HProtons at C3' and C5' of the piperidine ring
~1.4-1.5Multiplet2HProtons at C4' of the piperidine ring
~2.5-2.7Triplet2HMethylene protons adjacent to the nitrogen
~2.3-2.5Triplet2HMethylene protons adjacent to the carboxyl group
~11-12Singlet (broad)1HCarboxylic acid proton

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

Chemical Shift (ppm)Assignment
~175-180Carbonyl carbon (C=O)
~54-56Carbons at C2' and C6' of the piperidine ring
~48-50Methylene carbon adjacent to the nitrogen
~32-34Methylene carbon adjacent to the carboxyl group
~25-27Carbons at C3' and C5' of the piperidine ring
~23-25Carbon at C4' of the piperidine ring

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
2975-2845C-H stretchAlkyl groups
1725-1700C=O stretchCarboxylic acid
Mass Spectrometry

Mass spectral analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

m/zIon
157[M]⁺
158[M+H]⁺

Common fragmentation patterns for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the N-alkylation of piperidine with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Materials:

  • Piperidine

  • Ethyl 3-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Water

Procedure:

Step 1: N-Alkylation of Piperidine

  • To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude ethyl 1-piperidinepropanoate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ethyl 1-piperidinepropanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis Workflow start Start n_alkylation N-Alkylation of Piperidine with Ethyl 3-bromopropionate start->n_alkylation hydrolysis Ester Hydrolysis n_alkylation->hydrolysis Crude Ester purification Purification by Recrystallization hydrolysis->purification Crude Acid end End Product: This compound purification->end

Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid this compound.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., water, ethanol, isopropanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Reactivity and Stability

This compound exhibits reactivity characteristic of both a tertiary amine and a carboxylic acid. The nitrogen atom can act as a nucleophile, and the carboxylic acid can undergo esterification, amide formation, and other typical carboxylic acid reactions.

The compound is generally stable under standard storage conditions (sealed in a dry environment at room temperature).[1] It is important to avoid strong oxidizing agents, strong acids, and strong bases.[4]

Biological Activity: Allosteric Inhibitor of PAR-2

Recent research has identified this compound as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR-2).[5] PAR-2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation and has been implicated in various diseases, including autoimmune disorders and cancer.[5]

Activation of PAR-2 typically occurs via proteolytic cleavage of its N-terminus by proteases such as trypsin, exposing a tethered ligand that activates the receptor.[6] This activation leads to the initiation of downstream signaling cascades. 1-PPA has been shown to bind to an allosteric site on the PAR-2 receptor, stabilizing an inactive conformation and thereby inhibiting its signaling.[5] This antagonistic effect has been observed to impact downstream pathways such as the MAPK signaling cascade and platelet aggregation.[5]

G cluster_pathway PAR-2 Signaling Pathway and Inhibition by 1-PPA protease Protease (e.g., Trypsin) par2 PAR-2 Receptor protease->par2 Cleavage & Activation g_protein G-Protein Coupling (Gαq, Gαs, Gα12/13) par2->g_protein downstream Downstream Signaling (e.g., MAPK Pathway) g_protein->downstream response Cellular Response (Inflammation, etc.) downstream->response ppa This compound (1-PPA) ppa->par2 Allosteric Inhibition (Stabilizes Inactive State)

PAR-2 signaling and its inhibition by 1-PPA.

Toxicological Information and Safety

Hazard Identification

This compound is classified as an irritant.[1] The following GHS hazard statements apply:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Measures

Standard laboratory safety precautions should be observed when handling this compound.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

First Aid
  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A comprehensive toxicological profile has not been fully investigated.[4] Therefore, it is prudent to handle this compound with care, assuming it may have other potential hazards.

Conclusion

This compound is a versatile chemical entity with established applications as a synthetic building block and emerging potential as a therapeutic agent. This guide has provided a detailed overview of its fundamental chemical properties, spectroscopic characteristics, and handling procedures. The discovery of its activity as a PAR-2 allosteric inhibitor opens new avenues for research into its pharmacological applications, particularly in the context of inflammatory diseases. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers working with this compound.

References

1-Piperidinepropanoic Acid: A Technical Overview of its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Piperidinepropanoic acid (1-PPA) is a small molecule that has garnered significant scientific interest for its anti-inflammatory and potential anticancer properties.[1] Initially explored as a precursor in the synthesis of more complex pharmaceutical agents, recent research has illuminated its intrinsic biological activities.[2][3] This technical guide provides an in-depth analysis of the known biological functions of 1-PPA, with a primary focus on its mechanism of action as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). This document details the signaling pathways involved, presents quantitative data from key studies, outlines experimental protocols, and visualizes complex processes to support further research and development efforts in this area.

Core Mechanism of Action: Allosteric Inhibition of PAR2

The principal mechanism underlying the biological activity of 1-PPA is its function as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[2][4] PAR2 is a key mediator in inflammatory cascades, making it a significant therapeutic target for a range of pathologies, including autoimmune diseases and cancer.[4][5]

Unlike orthosteric inhibitors that directly compete with endogenous ligands at the primary binding site, 1-PPA binds to a distinct, allosteric pocket on the PAR2 receptor.[1][4] This binding event stabilizes the receptor in an inactive conformation, preventing its activation and subsequent downstream signaling.[1] Computational analysis and molecular dynamics simulations have suggested that 1-PPA occupies an allosteric pocket buried within the PAR2 receptor.[1] The high conservation of this allosteric site among all members of the PAR family suggests that 1-PPA could function as a pan-PAR inhibitor.[1][5]

The PAR2 Signaling Cascade

PAR2 is activated through a unique proteolytic mechanism.[4] Serine proteases like trypsin and tryptase cleave the receptor's extracellular N-terminus, which unmasks a new N-terminal sequence.[4] This newly exposed sequence acts as a "tethered ligand," binding to the receptor’s second extracellular loop and inducing a conformational change that triggers intracellular signaling cascades.[4]

Upon activation, PAR2 couples to several G proteins, initiating multiple downstream pathways:

  • Gαq/11: This pathway activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and the mobilization of intracellular calcium (Ca2+).[4]

  • Gα12/13: This pathway activates Rho-Kinase (ROCK), which influences the actin cytoskeleton.[4]

  • MAPK Signaling: PAR2 activation is also known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of Erk1/2.[1]

By binding to an allosteric site, 1-PPA prevents the conformational changes necessary for G protein coupling and subsequent signaling, effectively antagonizing the pro-inflammatory effects mediated by PAR2.[1]

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage Tethered Ligand Tethered Ligand PAR2_inactive->Tethered Ligand PAR2_active PAR2 (Active) Tethered Ligand->PAR2_active Activation G_Protein Gαq/11 Gα12/13 PAR2_active->G_Protein Coupling PPA 1-PPA PPA->PAR2_active Inhibits Allosteric Site Allosteric Site PPA->Allosteric Site Allosteric Site->PAR2_inactive Stabilizes Inactive State PLC PLC G_Protein->PLC Activates MAPK MAPK Signaling (pErk1/2) G_Protein->MAPK Activates IP3_Ca IP3 / Ca2+ Signaling PLC->IP3_Ca Inflammation Inflammation (Cytokine Release) IP3_Ca->Inflammation MAPK->Inflammation

Caption: Proposed mechanism of 1-PPA as an allosteric inhibitor of the PAR2 signaling pathway.

Quantitative Data on Biological Activity

The efficacy of 1-PPA has been quantified in several key studies, demonstrating its dose-dependent anti-inflammatory effects and its ability to inhibit platelet aggregation.

In Vitro Anti-Inflammatory Efficacy

In a study using the human monocytic cell line THP-1, 1-PPA was shown to significantly inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[6][7]

CytokineTreatmentFold Increase in Gene Expression (Mean ± SD)Reference
IL-6 LPS12.5 ± 1.5[6]
LPS + 1-PPA (1 ng/mL)8.2 ± 1.1[6]
LPS + 1-PPA (10 ng/mL)4.1 ± 0.6[6]
LPS + 1-PPA (100 ng/mL)2.3 ± 0.4[6]
TNF-α LPS10.2 ± 1.2[6]
LPS + 1-PPA (1 ng/mL)7.5 ± 0.9[6]
LPS + 1-PPA (10 ng/mL)3.8 ± 0.5[6]
LPS + 1-PPA (100 ng/mL)1.9 ± 0.3[6]

Table 1: Dose-dependent inhibition of LPS-induced cytokine gene expression in THP-1 cells by 1-PPA.[6]

In Vivo Anti-Inflammatory Efficacy

In a mouse model of sepsis induced by LPS, treatment with 1-PPA led to a significant reduction in lung tissue cytokine levels.[7]

CytokineTreatment GroupLung Tissue Cytokine Level (pg/mg protein)Reference
IL-6 LPS Control~1800[7]
LPS + 1-PPA~600[7]
IL-1β LPS Control~1200[7]
LPS + 1-PPA~400[7]

Table 2: Reduction of pro-inflammatory cytokines in the lung tissue of LPS-injected mice treated with 1-PPA.[7]

Inhibition of Platelet Aggregation

1-PPA demonstrated a progressive reduction in platelet aggregation when stimulated with a thrombin substitute. This suggests an inhibitory effect on PAR family members present on platelets.[1]

1-PPA ConcentrationPlatelet Aggregation ReductionReference
Increasing ConcentrationsUp to 50% reduction[1]

Table 3: Effect of 1-PPA on platelet aggregation.[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to characterize the biological activity of 1-PPA.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).[1]

  • Cell Culture and Lysis: Cells overexpressing the target protein (PAR2) are cultured. Cells are harvested, washed, and lysed.

  • Compound Incubation: The cell lysate is incubated with the test compound (1-PPA) or a vehicle control.

  • Temperature Gradient: The lysate-compound mixtures are aliquoted and heated to a range of temperatures (e.g., 38°C to 62°C) for a set time (e.g., 3 minutes), followed by rapid cooling.

  • Separation of Aggregates: The heated samples are centrifuged to separate aggregated proteins (pellet) from soluble proteins (supernatant).

  • Protein Quantification: The amount of soluble target protein in the supernatant is quantified by Western blot analysis.

  • Data Analysis: A melting curve is generated by plotting the fraction of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[1]

In Vitro Anti-inflammatory Assay (THP-1 Model)

This assay evaluates the ability of a compound to suppress inflammatory responses in immune cells.[6][7]

  • Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

  • Cell Stimulation: Cells are treated with various concentrations of 1-PPA for a specified pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 10 ng/mL).

  • Incubation: Cells are incubated for a period (e.g., 2 hours) to allow for cytokine gene expression.[7]

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes (e.g., IL-6, TNF-α, IL-1β) are quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The fold change in gene expression is calculated relative to untreated control cells.[7]

in_vitro_workflow A Culture THP-1 Cells B Pre-treat with 1-PPA (Various Concentrations) A->B C Induce Inflammation with LPS (10 ng/mL) B->C D Incubate for 2 hours C->D E Extract Total RNA D->E F Quantitative Real-Time PCR (qRT-PCR) E->F G Analyze Cytokine Gene Expression (IL-6, TNF-α, etc.) F->G

Caption: Experimental workflow for the in vitro anti-inflammatory assay using THP-1 cells.
Synthesis of this compound

While commercially available, the synthesis of 1-PPA and its derivatives is a core requirement for medicinal chemistry efforts. A common method involves the N-alkylation of piperidine.[8]

  • Step 1: N-Alkylation

    • To a stirred solution of piperidine (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add an alkylating agent like ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture (e.g., to 70-80°C) and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product (ethyl 1-piperidinepropanoate) with an organic solvent.

    • Dry the organic layers and remove the solvent under reduced pressure.[8]

  • Step 2: Hydrolysis

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

    • Add a base, such as sodium hydroxide (2.0 eq), to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction and remove the ethanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 6-7 with hydrochloric acid to precipitate the product.

    • Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.[8]

Other Potential Biological Activities

While the anti-inflammatory action via PAR2 inhibition is the most well-documented, the piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[2][9]

  • Antimicrobial Activity: Various piperidine derivatives have been shown to possess antimicrobial properties.[10] Proposed mechanisms include the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase or bacterial efflux pumps.[10]

  • Anticonvulsant Activity: Piperine, a natural alkaloid containing a piperidine moiety, and its derivatives have demonstrated effective anticonvulsant properties in animal models.[11] The mechanism is thought to involve the modulation of sodium/calcium channels and GABA receptors.[12]

Conclusion and Future Directions

This compound has emerged as a promising small molecule with well-defined anti-inflammatory properties. Its mechanism as an allosteric inhibitor of PAR2 provides a solid foundation for its therapeutic potential in treating inflammatory diseases, and potentially, cancer.[1][5] The quantitative data from in vitro and in vivo studies underscore its efficacy in reducing inflammatory mediators and protecting against sepsis-induced damage.[6][7]

Future research should focus on:

  • Elucidating the full pharmacokinetic and pharmacodynamic profile of 1-PPA.

  • Conducting structure-activity relationship (SAR) studies to develop more potent and selective derivatives.

  • Exploring its efficacy in a broader range of disease models, including chronic inflammatory conditions and various cancers.

  • Validating its potential as a pan-PAR inhibitor and understanding the therapeutic implications of targeting multiple PARs.

The comprehensive information presented in this guide provides a robust framework for scientists and researchers to advance the study of this compound from the laboratory to potential clinical applications.

References

The Evolving Landscape of 1-Piperidinepropanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Pharmacological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] Within this broad class, 1-piperidinepropanoic acid and its derivatives are emerging as a promising area of research, with potential applications spanning anti-inflammatory, antimicrobial, and central nervous system disorders. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives and their analogs, focusing on their synthesis, pharmacological activity, and putative mechanisms of action. While specific data on this compound itself is limited in publicly available literature, this paper leverages data from its close structural analogs to provide a scientifically informed perspective on its potential.

Synthesis and Functionalization Strategies

The synthetic versatility of the this compound core allows for extensive structural modifications to explore structure-activity relationships (SAR). The two primary sites for functionalization are the piperidine nitrogen and the propanoic acid carboxyl group.[2]

N-Functionalization of the Piperidine Ring

Modification of the secondary amine on the piperidine ring is a key strategy for introducing diverse substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the molecule.[2] Common N-functionalization reactions include N-alkylation and N-arylation.

Functionalization of the Propanoic Acid Side Chain

The carboxylic acid moiety offers a versatile handle for various chemical transformations, most notably amide bond formation and esterification. This allows for the introduction of a wide range of pharmacophores.[2]

Pharmacological Activity and Therapeutic Potential

While direct pharmacological data for this compound is scarce, research on its close analog, 1-piperidinepropionic acid (1-PPA), provides significant insights into its potential therapeutic applications.[3][4]

Anti-inflammatory Activity: Targeting Protease-Activated Receptor 2 (PAR2)

Extensive research on 1-PPA has identified it as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammatory cascades.[3][5][6] Allosteric inhibitors bind to a secondary site on the receptor, distinct from the primary ligand-binding site, and modulate its activity.[3] This mechanism offers potential advantages in terms of selectivity and safety.

The proposed mechanism involves 1-PPA stabilizing an inactive conformation of PAR2, thereby blocking downstream signaling pathways.[5] PAR2 activation by serine proteases leads to the activation of Gαq/11 and Gα12/13 proteins, which in turn trigger intracellular signaling cascades involving phospholipase C (PLC), inositol triphosphate (IP3), intracellular calcium mobilization, and Rho-Kinase (ROCK).[3] By inhibiting PAR2, 1-PPA can effectively dampen these pro-inflammatory signals.

Signaling Pathway: Hypothesized Mechanism of 1-PPA as a PAR2 Allosteric Inhibitor

PAR2_Inhibition cluster_membrane Cell Membrane PAR2 PAR2 G_protein Gαq/11 Gα12/13 PAR2->G_protein Activates PLC PLC G_protein->PLC Activates Gαq/11 ROCK ROCK G_protein->ROCK Activates Gα12/13 Serine Protease Serine Protease Serine Protease->PAR2 Activates 1-PPA 1-Piperidinepropanoic Acid Analog (1-PPA) 1-PPA->PAR2 Allosteric Inhibition IP3_Ca IP3 & Ca2+ mobilization PLC->IP3_Ca Inflammation Inflammation IP3_Ca->Inflammation ROCK->Inflammation

Caption: Proposed allosteric inhibition of PAR2 by a this compound analog.

Antimicrobial Activity

Studies on structurally related 1-piperidinealkoxy phenyl acrylate derivatives have demonstrated their potential as antimicrobial agents.[7] The antimicrobial efficacy is influenced by structural modifications, highlighting the importance of SAR studies in this area.[7] Potential mechanisms of antimicrobial action for piperidine-containing compounds include the inhibition of DNA gyrase and efflux pumps.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for analogs of this compound.

Table 1: In Vitro Anti-inflammatory Activity of 1-Piperidinepropionic Acid (1-PPA) [4]

CytokineTreatmentFold Increase in Gene Expression (Mean ± SD)
IL-6LPS12.5 ± 1.5
LPS + 1-PPA (1 ng/mL)8.2 ± 1.1
LPS + 1-PPA (10 ng/mL)4.1 ± 0.6
LPS + 1-PPA (100 ng/mL)2.3 ± 0.4
TNF-αLPS10.2 ± 1.2
LPS + 1-PPA (1 ng/mL)7.5 ± 0.9
LPS + 1-PPA (10 ng/mL)3.8 ± 0.5
LPS + 1-PPA (100 ng/mL)1.9 ± 0.3

Data from studies on the human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS).[4]

Table 2: Antibacterial Activity of 1-Piperidinealkoxy Phenyl Acrylate Analogs [7]

CompoundEster Alkyl GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1Ethyl125250
2Methyl62.5125
Chloramphenicol (Standard)-31.2562.5

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are outlines of key experimental protocols cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing: Agar Disc Diffusion Method[7]

This method provides a qualitative assessment of the antimicrobial activity of compounds.

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used.

  • Culture Media: Mueller-Hinton Agar (MHA) is the standard medium.

  • Inoculum Preparation: A standardized suspension of the bacterial strain is prepared.

  • Assay: The MHA plates are uniformly inoculated with the bacterial suspension. Sterile paper discs impregnated with the test compound at a known concentration are placed on the agar surface.

  • Incubation: Plates are incubated under appropriate conditions.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured.

Workflow: Agar Disc Diffusion Method

Agar_Disc_Diffusion Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate MHA Plate Inoculate MHA Plate Prepare Bacterial Inoculum->Inoculate MHA Plate Apply Compound-impregnated Discs Apply Compound-impregnated Discs Inoculate MHA Plate->Apply Compound-impregnated Discs Incubate Plate Incubate Plate Apply Compound-impregnated Discs->Incubate Plate Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plate->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Caption: Workflow for assessing antimicrobial activity using the agar disc diffusion method.

In Vivo Sepsis Model[4]

This protocol is used to evaluate the anti-inflammatory efficacy of compounds in a living organism.

  • Animal Model: Mice are commonly used.

  • Compound Administration: The test compound (e.g., 1-PPA) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.

  • Induction of Sepsis: Sepsis is induced by injecting lipopolysaccharide (LPS).

  • Monitoring: Survival rates are monitored over a defined period.

  • Cytokine Measurement: At a specific time point post-LPS injection, tissues (e.g., lungs) are collected to measure the levels of pro-inflammatory cytokines like IL-6 and TNF-α using methods such as ELISA.

Workflow: In Vivo Sepsis Model Experiment

Sepsis_Model Start Start Administer Compound or Vehicle (i.p.) Administer Compound or Vehicle (i.p.) Start->Administer Compound or Vehicle (i.p.) Induce Endotoxemia (LPS i.p.) Induce Endotoxemia (LPS i.p.) Administer Compound or Vehicle (i.p.)->Induce Endotoxemia (LPS i.p.) Monitor Survival Monitor Survival Induce Endotoxemia (LPS i.p.)->Monitor Survival Collect Tissues Collect Tissues Induce Endotoxemia (LPS i.p.)->Collect Tissues At specific time point End End Monitor Survival->End Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Tissues->Measure Cytokines (ELISA) Measure Cytokines (ELISA)->End

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Piperidinepropanoic acid (1-PPA) has emerged as a molecule of significant interest due to its demonstrated anti-inflammatory and potential anticancer properties.[1][2][3] Extensive research has identified its primary mechanism of action as the allosteric inhibition of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) deeply implicated in inflammatory processes and various pathologies.[1][2][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of 1-PPA.

Core Mechanism of Action: Allosteric Inhibition of PAR2

The central mechanism through which this compound exerts its biological effects is by acting as an allosteric inhibitor of PAR2.[1][2][4] Unlike orthosteric inhibitors that directly compete with endogenous agonists at the primary binding site, 1-PPA binds to a distinct, secondary (allosteric) site on the receptor.[4] This binding event stabilizes the inactive conformation of PAR2, thereby preventing its activation.[1][2] Computational modeling and molecular dynamics simulations suggest that 1-PPA occupies an allosteric pocket within the transmembrane domain of the PAR2 receptor.[1]

The PAR2 Signaling Cascade

Protease-Activated Receptor 2 is a unique GPCR activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases. This cleavage unmasks a new N-terminal sequence that functions as a "tethered ligand," which then binds to the receptor's second extracellular loop to initiate signaling. Upon activation, PAR2 can couple to several G protein subtypes, leading to the activation of downstream signaling pathways critical in inflammation and other cellular processes. The primary pathways include:

  • Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation is known to stimulate the MAPK signaling cascade, including the phosphorylation of Erk1/2, which plays a crucial role in cell proliferation, differentiation, and inflammation.[1]

  • Gα12/13 Pathway: This pathway involves the activation of Rho-Kinase (ROCK), which influences the actin cytoskeleton and is involved in processes such as cell migration and smooth muscle contraction.[4]

By stabilizing the inactive state of PAR2, 1-PPA effectively antagonizes these downstream signaling events.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the PAR2 signaling pathway and the inhibitory action of this compound.

PAR2_Signaling_and_1PPA_Inhibition Protease Serine Protease PAR2_inactive PAR2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation G_protein Gαq/11, Gα12/13 PAR2_active->G_protein Coupling PPA 1-PPA PPA->PAR2_inactive Allosteric Binding (Stabilization) PLC PLC G_protein->PLC MAPK_cascade MAPK Cascade (Erk1/2) G_protein->MAPK_cascade Ca_release ↑ Intracellular Ca2+ PLC->Ca_release Inflammation Pro-inflammatory Response MAPK_cascade->Inflammation Ca_release->Inflammation CETSA_Workflow start Start: PAR2-expressing cells treatment Treat with 1-PPA or Vehicle start->treatment heat_shock Apply Temperature Gradient treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation protein_quantification Quantify soluble PAR2 (e.g., Western Blot) centrifugation->protein_quantification analysis Analyze thermal stabilization protein_quantification->analysis end End: Determine 1-PPA binding analysis->end InVivo_Sepsis_Model_Workflow start Start: Mouse Model treatment Administer 1-PPA or Vehicle (i.p.) start->treatment induction Induce Sepsis with LPS (i.p.) treatment->induction monitoring Monitor Survival (e.g., 48h) induction->monitoring sample_collection Collect Tissues and Blood (e.g., 6h and 24h post-LPS) induction->sample_collection data_analysis Analyze Survival, Cytokine Levels, and Organ Function monitoring->data_analysis cytokine_analysis Measure Cytokines (IL-6, TNF-α) by ELISA sample_collection->cytokine_analysis functional_assessment Assess Organ Function (e.g., Echocardiography) sample_collection->functional_assessment cytokine_analysis->data_analysis functional_assessment->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

References

An In-Depth Technical Guide to 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-piperidinepropanoic acid (1-PPA), a small molecule with significant anti-inflammatory properties. This document consolidates key information on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols, making it a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 3-(1-piperidinyl)propanoic acid, is a piperidine derivative with a carboxylic acid functional group.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1]
CAS Number 26371-07-3[1]
IUPAC Name 3-(piperidin-1-yl)propanoic acid[1]
Melting Point 105-110 °C[2]
Boiling Point 105-108 °C at 0.5 mmHg[2]
SMILES C1CCN(CC1)CCC(=O)O[1]
InChI InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the N-alkylation of piperidine with a suitable three-carbon precursor. A widely used approach involves the reaction of piperidine with β-propiolactone or acrylic acid.

Experimental Protocol: Synthesis via Michael Addition

This protocol is based on the Michael addition of piperidine to acrylic acid.

Materials:

  • Piperidine

  • Acrylic acid

  • Toluene (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (anhydrous)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of piperidine (1.0 equivalent) in toluene, slowly add acrylic acid (1.0 equivalent) at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up piperidine Piperidine conditions Toluene Reflux, 4-6h piperidine->conditions acrylic_acid Acrylic Acid acrylic_acid->conditions evaporation Solvent Evaporation conditions->evaporation extraction Aqueous Extraction evaporation->extraction acidification Acidification (HCl) extraction->acidification filtration Filtration & Drying acidification->filtration product This compound filtration->product

Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~3.0-3.2-CH₂-N (piperidine α)
~2.8-3.0-CH₂-N (chain)
~2.4-2.6-CH₂-COOH
~1.5-1.7-CH₂- (piperidine β, γ)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

Parameter Value
Molecular Weight 157.21
Molecular Ion [M]⁺ m/z 157
Protonated Molecule [M+H]⁺ m/z 158
Key Fragmentation Peaks (m/z) 140 (loss of OH), 112 (loss of COOH), 98, 84 (piperidine fragment)

Note: Fragmentation patterns can vary based on the ionization method.[2][5]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties, primarily through its interaction with the Protease-Activated Receptor 2 (PAR2) .[6] It acts as an allosteric inhibitor of PAR2, binding to a site distinct from the endogenous ligand binding site and stabilizing the receptor in an inactive conformation.[6]

Inhibition of Pro-inflammatory Cytokine Expression

In vitro studies using the human monocytic cell line THP-1 have shown that 1-PPA can dose-dependently inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[7]

TreatmentFold Increase in IL-6 Gene Expression (Mean ± SD)Fold Increase in TNF-α Gene Expression (Mean ± SD)
LPS (10 ng/mL)12.5 ± 1.510.2 ± 1.2
LPS + 1-PPA (1 ng/mL)8.2 ± 1.17.5 ± 0.9
LPS + 1-PPA (10 ng/mL)4.1 ± 0.63.8 ± 0.5
LPS + 1-PPA (100 ng/mL)2.3 ± 0.42.1 ± 0.3

Data adapted from a study on LPS-stimulated THP-1 cells.[7][8]

In Vivo Efficacy in a Sepsis Model

The anti-inflammatory effects of 1-PPA have been validated in a murine model of sepsis induced by LPS. Treatment with 1-PPA resulted in a significant improvement in survival rates and a reduction in systemic inflammatory markers.[8]

Signaling Pathway

The inhibitory action of this compound on PAR2 disrupts downstream signaling cascades that are crucial for the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Proteases Proteases (e.g., Trypsin, Tryptase) PAR2 PAR2 Proteases->PAR2 cleaves and activates Gq Gq PAR2->Gq activates PPA 1-Piperidinepropanoic Acid PPA->PAR2 inhibits PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK (ERK, JNK, p38) Ca_PKC->MAPK MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines promotes transcription

PAR2 signaling pathway and the inhibitory effect of 1-PPA.

Key Experimental Protocols

In Vitro: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound in a human monocytic cell line.[9][10]

Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate monocytes into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

Experimental Procedure:

  • Seed the differentiated THP-1 macrophages in 24-well plates at a density of 5 x 10⁵ cells/well.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 1 hour. Include a vehicle control (medium only).

  • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants to measure cytokine protein levels by ELISA.

  • Lyse the cells to extract total RNA for gene expression analysis of cytokines (e.g., IL-6, TNF-α) by quantitative real-time PCR (qRT-PCR).

G start Differentiated THP-1 Macrophages pretreatment Pre-treatment with This compound (1 hour) start->pretreatment stimulation Stimulation with LPS (6 hours) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA for Cytokine Protein supernatant_collection->elisa rna_extraction RNA Extraction cell_lysis->rna_extraction end Data Analysis elisa->end qrt_pcr qRT-PCR for Cytokine mRNA rna_extraction->qrt_pcr qrt_pcr->end

Workflow for in vitro anti-inflammatory assay.

In Vivo: Murine Model of LPS-Induced Sepsis

This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in mitigating the effects of sepsis.[8][11]

Animals and Housing:

  • Use male C57BL/6 mice (8-10 weeks old).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow the mice to acclimatize for at least one week before the experiment.

  • All animal procedures must be approved by the institutional animal care and use committee.

Experimental Procedure:

  • Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight) dissolved in sterile saline.

  • One hour after the LPS injection, administer this compound (5 mg/kg body weight, i.p.) to the treatment group.

  • Administer an equivalent volume of vehicle (e.g., sterile saline) to the control group.

  • Monitor the survival of the mice every 12 hours for a period of 48-72 hours.

  • In a separate cohort of animals, collect blood samples at various time points (e.g., 6, 12, 24 hours) post-LPS injection to measure serum cytokine levels using ELISA.

  • At the end of the experiment, euthanize the surviving animals and collect organs (e.g., lungs, liver, spleen) for histopathological analysis and measurement of tissue inflammatory markers.

Conclusion

This compound is a promising small molecule with well-documented anti-inflammatory properties mediated through the allosteric inhibition of PAR2. Its straightforward synthesis, coupled with demonstrated in vitro and in vivo efficacy, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this compound and its derivatives.

References

An In-depth Technical Guide to the Discovery and History of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid, a seemingly simple heterocyclic compound, has a history that mirrors the evolution of medicinal chemistry—from its origins as a synthetic building block to its later discovery as a modulator of a key physiological receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, with a focus on its journey from a chemical curiosity to a molecule of interest in drug development.

Discovery and Historical Context

The discovery of this compound was not a singular event but rather a result of the systematic exploration of piperidine-containing compounds in the mid-20th century. The piperidine motif is a prevalent scaffold in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.

The earliest significant report detailing a robust and reproducible synthesis of this compound hydrochloride was published in 1976 by Morris Freifelder, a prominent figure in the field of catalytic hydrogenation. His work focused on the preparation of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, making these compounds more accessible to the scientific community for further investigation. Initially, this compound was primarily regarded as a versatile chemical intermediate, a building block for the synthesis of more complex molecules. Its intrinsic biological activity was not the primary focus of early research.

A pivotal shift in the understanding of this compound's significance came much later with the discovery of its role as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). This discovery transformed the perception of the molecule from a simple synthetic tool to a potential therapeutic agent, particularly in the context of inflammation and related diseases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for the compound.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol [1][2]
Melting Point 105-110 °C[2][3]
Boiling Point 105-108 °C at 0.5 mmHg[2][3]
pKa 3.83 ± 0.10 (Predicted)[1]
LogP 0.947 (Calculated)[4]
Water Solubility Slightly soluble--INVALID-LINK--
Appearance White to pale brown powder[1]
CAS Number 26371-07-3[1][2][3][5][6][7][8]

Experimental Protocols

Synthesis of this compound

While the original 1976 publication by Morris Freifelder provides the foundational method, a representative and widely used protocol for the synthesis of this compound involves the Michael addition of piperidine to acrylic acid or its esters. The following is a generalized experimental protocol.

Materials:

  • Piperidine

  • Acrylic acid (or ethyl acrylate)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (for neutralization)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in ethanol.

  • Addition of Reactant: Slowly add acrylic acid (1.0 equivalent) to the stirred solution. If using an ester like ethyl acrylate, the reaction may be carried out at room temperature or with gentle heating.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in water and the pH is adjusted to neutral with a solution of sodium hydroxide to remove any unreacted acrylic acid.

    • The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of this compound hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The interaction between this compound and its target, PAR2, has been demonstrated using the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10]

Materials:

  • Cells expressing PAR2

  • This compound

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • Equipment for cell culture, heat treatment (e.g., PCR machine), centrifugation, and protein analysis (e.g., Western blotting apparatus)

  • Anti-PAR2 antibody

Procedure:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control for a specified period.

  • Heat Treatment: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: The cells are then lysed to release their protein content.

  • Separation of Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.

  • Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of soluble PAR2 at each temperature is quantified, typically by Western blotting using a specific anti-PAR2 antibody.

  • Data Analysis: The intensity of the PAR2 bands is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of PAR2 and confirms target engagement.

Biological Activity and Signaling Pathway

The most significant biological activity of this compound identified to date is its role as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2).[9][10][11][12] PAR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various other physiological and pathological processes.

PAR2 Signaling Pathway

PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," which then binds to and activates the receptor. This activation triggers downstream signaling cascades, primarily through the Gαq subunit of the heterotrimeric G protein.

The canonical PAR2 signaling pathway proceeds as follows:

  • Activation of Gαq: Ligand-bound PAR2 activates the Gαq protein.

  • Activation of Phospholipase C (PLC): Activated Gαq stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca²⁺ levels synergistically activate PKC, which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as inflammation and pain signaling.

This compound acts as an allosteric inhibitor, meaning it binds to a site on the PAR2 receptor that is distinct from the orthosteric site where the tethered ligand binds.[9][10] This binding event is thought to induce a conformational change in the receptor that prevents its activation, thereby blocking the downstream signaling cascade.

Mandatory Visualizations

PAR2 Signaling Pathway

PAR2_Signaling_Pathway PAR2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Cleavage & Activation Gq Gq PAR2->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response (Inflammation, Pain) PKC->Cellular_Response Phosphorylation PPA 1-Piperidinepropanoic acid (Allosteric Inhibitor) PPA->PAR2 Inhibition CETSA_Workflow CETSA Experimental Workflow cluster_preparation Sample Preparation cluster_experiment Core Experiment cluster_analysis Data Analysis A 1. Cell Culture (Expressing Target Protein) B 2. Treatment (Compound or Vehicle) A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Protein Quantification (e.g., Western Blot) F->G H 8. Data Analysis (Generate Melting Curve) G->H

References

A Technical Guide to the Physicochemical Properties of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid, a piperidine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring, is a common scaffold in a multitude of pharmacologically active compounds. Notably, this compound has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and pain signaling pathways. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects from formulation and delivery to biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with the PAR2 signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO₂[1][2]
Molecular Weight 157.21 g/mol [1][2]
Appearance White to off-white crystalline solid (predicted)[3]
Melting Point 105-110 °C[4][5]
Boiling Point 105-108 °C at 0.5 mmHg[4][5]
Solubility Predicted to be soluble in water.[3]
pKa (Predicted) 3.83 ± 0.10 (acidic), ~8-9 (basic, estimated)[4]
LogP (Predicted) -0.4

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.

Solubility Determination

The solubility of a compound in various solvents is a key parameter for formulation development and for understanding its behavior in biological fluids.

Protocol: Shake-Flask Method [6]

  • Solvent Selection: A range of solvents, including water, buffers at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO), are selected.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

  • Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, which has both a carboxylic acid and a tertiary amine group, two pKa values will be observed.

Protocol: Potentiometric Titration [7][8]

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of this compound. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value for the carboxylic acid group is determined from the pH at the half-equivalence point. To determine the pKa of the piperidine nitrogen, a similar titration would be performed starting from an acidic solution of the compound and titrating with a strong base.

Biological Activity and Signaling Pathway

This compound has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

PAR2 Signaling Pathway

Activation of PAR2 leads to the coupling of G proteins, primarily Gαq/11 and Gαs, which in turn activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2). As an allosteric inhibitor, this compound is thought to bind to a site on the receptor distinct from the orthosteric ligand binding site, thereby modulating the receptor's activity.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage & Activation G_protein Gαq/11, Gαs PAR2->G_protein Activation PPA 1-Piperidinepropanoic acid PPA->PAR2 Allosteric Inhibition PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK_cascade MAPK Cascade (e.g., ERK1/2) Ca_PKC->MAPK_cascade Cellular_Response Cellular Response (Inflammation, Pain) MAPK_cascade->Cellular_Response

PAR2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Target Engagement and Functional Analysis

To confirm the interaction of this compound with PAR2 and its effect on downstream signaling, a series of experiments can be performed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the protein, leading to an increase in its melting temperature.

Protocol: [9][10][11][12][13]

  • Cell Culture and Treatment: Cells expressing PAR2 are cultured and treated with various concentrations of this compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble PAR2 in each sample is quantified using methods such as Western blotting or ELISA.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble PAR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

MAPK Phosphorylation Assay

This assay measures the phosphorylation status of key kinases in the MAPK pathway, such as ERK1/2, to determine the functional consequence of PAR2 inhibition.

Protocol: [14][15][16][17][18]

  • Cell Culture and Treatment: Cells expressing PAR2 are pre-treated with various concentrations of this compound or a vehicle control.

  • Receptor Activation: The cells are then stimulated with a PAR2 agonist (e.g., trypsin or a specific activating peptide) to induce signaling.

  • Cell Lysis: At a specific time point after stimulation, the cells are lysed to extract total protein.

  • Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of a MAPK (e.g., phospho-ERK1/2) and the total amount of that MAPK.

  • Quantification: The band intensities are quantified, and the ratio of phosphorylated MAPK to total MAPK is calculated. A decrease in this ratio in the presence of this compound indicates inhibition of the PAR2 signaling pathway.

Experimental_Workflow P1 Melting Point Determination D1 Target Engagement Confirmation P2 Solubility Determination P3 pKa Determination B1 Cellular Thermal Shift Assay (CETSA) B1->D1 Binding Confirmation B2 MAPK Phosphorylation Assay D2 Functional Inhibition Confirmation B2->D2 Signaling Inhibition

Experimental Workflow for Characterization and Biological Evaluation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its advancement in research and drug development. The compiled data and detailed experimental protocols offer a practical resource for scientists working with this promising molecule. Furthermore, the elucidation of its interaction with the PAR2 signaling pathway highlights its potential as a modulator of inflammatory and pain processes, warranting further investigation. The provided workflows offer a clear path for the validation of its target engagement and functional activity.

References

Unlocking the Therapeutic Potential of 1-Piperidinepropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic applications of 1-Piperidinepropanoic Acid (1-PPA), focusing on its established role as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2) and exploring its potential, yet uninvestigated, role in modulating GABAergic systems.

Introduction: The Emergence of this compound

This compound (1-PPA) is a small molecule that has recently gained attention for its therapeutic potential, particularly in the realm of inflammatory diseases.[1][2] Initially considered a building block for more complex pharmaceuticals, its intrinsic biological activity is now a subject of focused research.[3] The core of its known mechanism lies in its ability to act as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) deeply involved in inflammatory cascades.[1][2] Given that the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, the exploration of 1-PPA and its derivatives holds significant promise for novel therapeutic development.[3]

Primary Therapeutic Application: Anti-Inflammatory Effects via PAR2 Antagonism

The most well-documented therapeutic application of 1-PPA is in the treatment of inflammatory conditions. This activity is attributed to its function as an antagonist of PAR2.

2.1 Mechanism of Action: Allosteric Inhibition of PAR2

PAR2 is a key driver of the inflammatory cascade in a multitude of pathologies, including autoimmune diseases and cancer. It is activated when proteases cleave its N-terminus, exposing a "tethered ligand" that self-activates the receptor.[4] This activation triggers downstream signaling through various G-protein pathways, leading to the production of pro-inflammatory cytokines and other mediators.[4][5]

1-PPA has been identified as an allosteric inhibitor of PAR2.[1][2] Unlike traditional antagonists that compete at the primary binding site, 1-PPA binds to a distinct allosteric pocket, stabilizing the receptor in an inactive conformation.[1][2] This mode of inhibition prevents the conformational changes necessary for receptor activation, thereby blocking downstream signaling pathways, such as MAPKs signaling, and reducing inflammation.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of 1-PPA in blocking PAR2-mediated inflammatory signaling.

PAR2_Inhibition cluster_intracellular Intracellular PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active No_Signal Signaling Blocked PAR2_inactive->No_Signal G_Protein G-Protein Activation PAR2_active->G_Protein Protease Activating Protease (e.g., Trypsin) Protease->PAR2_inactive Cleavage & Activation PPA 1-PPA PPA->PAR2_inactive Allosteric Binding (Stabilizes Inactive State) MAPK_Pathway MAPK Signaling (p38, ERK1/2) G_Protein->MAPK_Pathway Inflammation Pro-inflammatory Cytokine Production (IL-6, TNF-α) MAPK_Pathway->Inflammation

Caption: Allosteric inhibition of the PAR2 signaling pathway by 1-PPA.

Data Presentation: In Vitro Efficacy

Quantitative data from studies on 1-PPA demonstrates its dose-dependent efficacy in reducing the expression of key pro-inflammatory cytokines in cellular models.

Table 1: Effect of 1-PPA on LPS-Induced Cytokine Gene Expression in THP-1 Cells

Cytokine Treatment Fold Increase in Gene Expression (Mean ± SD)
IL-6 LPS 12.5 ± 1.5
LPS + 1-PPA (1 ng/mL) 8.2 ± 1.1
LPS + 1-PPA (10 ng/mL) 4.1 ± 0.6
LPS + 1-PPA (100 ng/mL) 2.3 ± 0.4
TNF-α LPS 10.2 ± 1.2
LPS + 1-PPA (1 ng/mL) 6.8 ± 0.9
LPS + 1-PPA (10 ng/mL) 3.5 ± 0.5
LPS + 1-PPA (100 ng/mL) 1.9 ± 0.3

Data derived from studies on the human monocytic cell line THP-1, a standard model for immune response investigation.[5]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the validation and extension of these findings.

4.1 Protocol 1: Cellular Thermal Shift Assay (CETSA) for PAR2 Target Engagement

CETSA is a biophysical assay that confirms direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[2][5][6] Ligand binding typically stabilizes the target protein, increasing its melting temperature.[6]

Methodology

  • Cell Culture & Treatment: Culture cells expressing the target protein (PAR2) to confluence. Treat the cells with various concentrations of 1-PPA or a vehicle control for a specified incubation period.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer without detergents.

  • Separation of Fractions: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by high-speed centrifugation.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PAR2 remaining at each temperature point using a protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and 1-PPA-treated samples. A rightward shift in the melting curve for the 1-PPA-treated samples indicates thermal stabilization and confirms target engagement.

CETSA Workflow Visualization

CETSA_Workflow start Start: Cell Culture (PAR2-expressing cells) treat Treat Cells (Vehicle vs. 1-PPA) start->treat heat Thermal Challenge (Apply Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation (Separate Soluble/Insoluble) lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect detect Protein Detection (Western Blot for PAR2) collect->detect analyze Data Analysis (Plot Melting Curves) detect->analyze end End: Confirm Target Engagement analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

4.2 Protocol 2: In Vitro Cytokine Inhibition Assay

This assay quantifies the ability of 1-PPA to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5]

Methodology

  • Cell Culture: Plate human monocytic cells (e.g., THP-1) in 24-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 1-PPA (e.g., 1, 10, 100 ng/mL) or vehicle for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (a component of bacterial cell walls) to the wells. Include control wells with no LPS and no 1-PPA.

  • Incubation: Incubate the plates for a period sufficient to allow cytokine expression (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

  • Sample Collection:

    • For Gene Expression: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IL-6, TNF-α, and a housekeeping gene.

    • For Protein Secretion: Collect the cell culture supernatant.

  • Quantification:

    • qRT-PCR: Calculate the relative fold change in gene expression using the ΔΔCt method.

    • ELISA: Measure the concentration of secreted IL-6 and TNF-α in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Plot the cytokine levels against the concentration of 1-PPA to determine its inhibitory effect and calculate IC₅₀ values if possible.

Potential Therapeutic Application (Unexplored): Modulation of GABAergic Systems

While the anti-inflammatory role of 1-PPA is emerging, another potential—and as yet unexplored—therapeutic avenue lies in the modulation of the GABAergic system. The piperidine ring is a key structural motif in many compounds that interact with γ-aminobutyric acid (GABA) transporters (GATs) and receptors.[7] For instance, nipecotic acid, a piperidine-carboxylic acid, is a well-known GABA uptake inhibitor.[7][8]

Inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, prolongs its presence in the synaptic cleft, enhancing inhibitory signaling.[9][10] This mechanism is a validated therapeutic strategy for conditions like epilepsy.[9] Given the structural similarity of 1-PPA to known GABAergic modulators, it is a scientifically valid hypothesis that 1-PPA or its derivatives could exhibit activity as GABA uptake inhibitors. To date, no public studies have investigated this potential. This represents a significant opportunity for new research directions.

5.1 Protocol for Future Research: [³H]GABA Uptake Assay

To investigate the potential of 1-PPA as a GABA uptake inhibitor, a radiolabeled uptake assay using cells expressing GABA transporters (e.g., GAT-1) can be employed.

Methodology

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the target human GAT subtype (e.g., GAT-1) in poly-D-lysine-coated 96-well plates.

  • Compound Preparation: Prepare serial dilutions of 1-PPA and a known reference inhibitor (e.g., Tiagabine) in assay buffer (e.g., HBSS with HEPES, CaCl₂, and MgCl₂).

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of 1-PPA, reference inhibitor, or vehicle control to the wells. c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature. d. Initiate GABA uptake by adding assay buffer containing a fixed concentration of radiolabeled [³H]GABA mixed with unlabeled GABA. e. Incubate for a defined period (e.g., 3-20 minutes) at room temperature, ensuring the time is within the linear range of uptake.

  • Termination and Lysis: a. Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis: a. Determine specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a potent inhibitor) from total uptake (vehicle control). b. Calculate the percentage of inhibition for each concentration of 1-PPA. c. Plot the percent inhibition against the logarithm of the 1-PPA concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

GABA Uptake Assay Workflow Visualization

GABA_Uptake_Workflow start Start: Culture Cells (Expressing GAT-1) wash1 Wash Cells start->wash1 preincubate Pre-incubate with 1-PPA or Reference Inhibitor wash1->preincubate initiate Initiate Uptake (Add [³H]GABA) preincubate->initiate incubate Incubate (Allow Uptake) initiate->incubate terminate Terminate Uptake (Wash with Ice-Cold Buffer) incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting (Measure Radioactivity) lyse->count analyze Data Analysis (Calculate IC₅₀) count->analyze end End: Determine GABA Uptake Inhibition analyze->end

Caption: Experimental workflow for a [³H]GABA uptake inhibition assay.

Conclusion and Future Directions

This compound is a promising therapeutic agent with a clearly defined role as an allosteric antagonist of PAR2, presenting a viable strategy for treating inflammatory diseases. The available in vitro data supports its potent anti-inflammatory effects. Future preclinical and clinical studies are warranted to fully establish its efficacy and safety profile in this context.

Furthermore, the structural characteristics of 1-PPA suggest a compelling, yet unexplored, potential for activity within the GABAergic system. Investigating its ability to inhibit GABA transporters could unveil novel applications for neurological disorders such as epilepsy or anxiety. The experimental protocols detailed in this guide provide a clear framework for researchers to validate target engagement for PAR2 and to explore this prospective new avenue of research, potentially broadening the therapeutic landscape for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols: 1-Piperidinepropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Piperidinepropanoic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details its synthesis, applications in the development of therapeutic agents, and its role in modulating key biological pathways.

Introduction to this compound

This compound is a heterocyclic compound incorporating a piperidine ring and a propanoic acid side chain.[1][2][3] The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and natural alkaloids, valued for its ability to influence pharmacokinetic properties such as membrane permeability and metabolic stability.[4] Initially regarded as a research chemical for constructing more complex pharmaceuticals, recent studies have unveiled its intrinsic biological activities, particularly as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a key player in inflammatory processes.[4][5] This dual role as both a versatile synthetic intermediate and a bioactive molecule makes it a compound of significant interest in drug discovery.[4]

Synthesis of this compound

The synthesis of 1-piperidinealkanoic acids like this compound is primarily achieved through two high-yield strategies: N-alkylation and reductive amination.[6]

N-Alkylation of Piperidine

This straightforward method involves the nucleophilic attack of piperidine on a 3-halopropanoic acid or its ester, typically in the presence of a base to neutralize the resulting hydrohalic acid.[6][7]

Experimental Protocol: N-Alkylation followed by Hydrolysis

Step 1: Synthesis of Ethyl 1-piperidinepropanoate

  • To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).[6]

  • Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture at room temperature.[6]

  • Heat the mixture to 70-80°C and stir for 12-24 hours under a nitrogen atmosphere.[6][7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[6][7]

  • Upon completion, cool the mixture to room temperature and pour it into water.[7]

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[7]

  • Remove the solvent under reduced pressure to obtain the crude ethyl 1-piperidinepropanoate.[7]

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 1-piperidinepropanoate in a mixture of ethanol and water.[7]

  • Add sodium hydroxide (2.0 equivalents) to the solution.[6][7]

  • Heat the mixture to reflux (or 60°C) and stir for 4-6 hours, monitoring the disappearance of the ester by TLC.[6][7]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[7]

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.[7]

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which will result in the precipitation of the product.[6]

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[6]

Reductive Amination

This one-pot procedure involves the reaction of piperidine with a 3-oxopropanoic acid or its ester to form an intermediate iminium ion, which is then reduced in situ. This method is highly efficient and avoids the use of halo-acids.[6]

Experimental Protocol: Reductive Amination

  • Dissolve 3-oxopropanoic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.[6]

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[6]

  • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture in a well-ventilated fume hood.[6]

  • Stir the reaction at room temperature for 12 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, quench the reaction by carefully adding hydrochloric acid.

  • Adjust the pH and perform an aqueous work-up followed by extraction with an appropriate organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization to obtain this compound.

Table 1: Comparison of Synthesis Protocols for 1-Piperidinealkanoic Acids

ParameterN-AlkylationReductive Amination
Starting Materials Piperidine, Ethyl 5-bromopentanoatePiperidine, 5-oxopentanoic acid
Reagents K₂CO₃, NaOH, HClSodium cyanoborohydride
Solvent Acetonitrile, Ethanol/WaterMethanol
Temperature 80°C (alkylation), 60°C (hydrolysis)Room Temperature
Reaction Time 24 hours (alkylation), 4 hours (hydrolysis)12 hours
Key Steps Two-step: Alkylation then HydrolysisOne-pot reaction
Yield HighHigh

Note: Data in the table is based on protocols for the synthesis of 1-piperidinepentanoic acid, a close analog, and is representative of the general conditions for this class of compounds.[6]

Synthesis_Workflow cluster_0 N-Alkylation Pathway cluster_1 Reductive Amination Pathway A1 Piperidine + Ethyl 3-bromopropionate A2 N-Alkylation (K2CO3, 80°C) A1->A2 A3 Ethyl 1-piperidinepropanoate A2->A3 A4 Hydrolysis (NaOH, 60°C) A3->A4 A5 This compound A4->A5 B1 Piperidine + 3-Oxopropanoic Acid B2 Iminium Formation B1->B2 B3 Reduction (NaBH3CN) B2->B3 B4 This compound B3->B4

Figure 1: Synthetic pathways to this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a crucial reactant for the synthesis of various classes of therapeutic agents.[4][8][9] Its structure allows for functionalization at the carboxylic acid group, enabling the creation of diverse compound libraries for biological screening.[10]

Key Therapeutic Targets:

  • Selective 5-HT6 Antagonists: Used in the development of treatments for cognitive disorders.[4][8]

  • Kinesin Eg5 Inhibitors: Investigated as potential anti-cancer agents that target cell division.[4][8]

  • Opioid Receptor Antagonists: Important for managing opioid addiction and overdose.[4][8]

  • Protease-Activated Receptor (PAR) Modulators: Targeting inflammation, autoimmune diseases, and cancer.[5][11]

  • Histone Deacetylase (HDAC) Inhibitors: A class of compounds with applications in oncology.[8]

Applications cluster_derivatives Therapeutic Derivatives PPA This compound HT6 5-HT6 Antagonists PPA->HT6 Reactant For KE5 Kinesin Eg5 Inhibitors PPA->KE5 Reactant For ORA Opioid Receptor Antagonists PPA->ORA Reactant For PAR PAR Modulators PPA->PAR Reactant For HDAC HDAC Inhibitors PPA->HDAC Reactant For PAR2_Signaling_Pathway LPS LPS (Inflammatory Stimulus) PAR2 PAR2 Receptor LPS->PAR2 Activates GPCR G-Protein Signaling PAR2->GPCR PPA This compound PPA->PAR2 Allosteric Inhibition MAPK MAPK/Erk Pathway GPCR->MAPK TF Transcription Factors (e.g., NF-κB) MAPK->TF Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) TF->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

References

Application Notes and Protocols: 1-Piperidinepropanoic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a saturated piperidine ring and a propanoic acid side chain, offers two distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, recognized for its favorable pharmacokinetic properties, while the carboxylic acid provides a versatile handle for derivatization.[1][2]

These application notes provide a comprehensive overview of the synthesis, functionalization, and potential applications of this compound, complete with detailed experimental protocols and supporting data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays.

PropertyValueReference
Molecular FormulaC8H15NO2[3]
Molecular Weight157.21 g/mol [3][4]
AppearanceWhite to off-white solid[5]
Melting Point105-110 °C[4][6]
Boiling Point105-108 °C at 0.5 mmHg[4][6]
SolubilityPredicted to be soluble in water[5]

Synthesis of this compound

High-yield, scalable synthetic routes are essential for the production of this compound and its analogs for screening and lead optimization. Two primary strategies are commonly employed: N-alkylation and reductive amination. The following data is representative for analogous piperidine carboxylic acids.[7]

Synthetic Strategies: Quantitative Overview
MethodReactantsSolventReagentReaction Time (h)Temperature (°C)Yield (%)Purity (%)
N-Alkylation & Hydrolysis Piperidine, Ethyl 3-bromopropionateAcetonitrileK2CO3248090-95>98
Ethyl 1-piperidinepropanoateEthanol/WaterNaOH46095-99>99
Reductive Amination Piperidine, 3-Oxopropanoic acidMethanolSodium Cyanoborohydride122585-90>98

Experimental Workflow: Synthesis of this compound

G cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route start_N Piperidine + Ethyl 3-bromopropionate step1_N N-Alkylation (K2CO3, Acetonitrile, 80°C, 24h) start_N->step1_N intermediate_N Ethyl 1-piperidinepropanoate step1_N->intermediate_N step2_N Hydrolysis (NaOH, EtOH/H2O, 60°C, 4h) intermediate_N->step2_N end_N This compound step2_N->end_N start_R Piperidine + 3-Oxopropanoic acid step1_R Reductive Amination (NaBH3CN, Methanol, 25°C, 12h) start_R->step1_R end_R This compound step1_R->end_R

Caption: Synthetic routes to this compound.

Protocol 1: Synthesis via N-Alkylation and Hydrolysis

This two-step protocol involves the initial N-alkylation of piperidine with an ester of 3-bromopropanoic acid, followed by hydrolysis of the resulting ester.[7][8]

Step 1: Synthesis of Ethyl 1-piperidinepropanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperidine (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Slowly add ethyl 3-bromopropionate (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure to obtain crude ethyl 1-piperidinepropanoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 1-piperidinepropanoate in a 1:1 (v/v) mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Adjust the pH of the remaining aqueous solution to approximately 6-7 with hydrochloric acid. The product may precipitate. If not, it can be isolated by lyophilization or extraction.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[8]

Functionalization of this compound

The two primary sites for functionalization are the piperidine nitrogen and the carboxylic acid group.

Workflow for Functionalization

G cluster_0 Carboxylic Acid Functionalization cluster_1 Piperidine N-Functionalization (as ester) start This compound Amide Amide Coupling (Amine, EDC, HOBt) start->Amide Ester Esterification (Alcohol, Acid catalyst) start->Ester N_Alkylation N-Alkylation (Alkyl halide, Base) start->N_Alkylation Protect acid first N_Arylation N-Arylation (Aryl halide, Catalyst) start->N_Arylation Protect acid first

Caption: Functionalization strategies for this compound.

Protocol 2: Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond between this compound and a primary or secondary amine using standard peptide coupling reagents.[1]

  • Materials: this compound, desired amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), and Dimethylformamide (DMF).

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DMF, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0°C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.[1]

Applications in Drug Discovery and Biological Activity

The piperidine scaffold is a key component in numerous bioactive molecules.[2][9][10] Derivatives of piperidinepropanoic acid have shown potential in various therapeutic areas.

Allosteric Inhibition of Protease-Activated Receptor-2 (PAR2)

Recent studies have identified this compound as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in inflammation and cancer.[11]

Mechanism of Action: 1-PPA has been shown to stabilize the PAR2 receptor, suggesting it interacts with the protein to maintain its structure at elevated temperatures. This stabilizing effect is indicative of an inhibitory role. In cellular assays, 1-PPA demonstrated the ability to inhibit PAR2-mediated signaling pathways, such as the phosphorylation of Erk1/2.[11]

Trypsin Trypsin (Agonist) PAR2 PAR2 Receptor Trypsin->PAR2 Activates G_protein Gαq/11 PAR2->G_protein Activates PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Erk Erk1/2 Phosphorylation PKC->Erk PPA 1-Piperidine- propanoic Acid PPA->PAR2 Inhibits (Allosteric)

Caption: Simplified PAR2 signaling pathway and inhibition by 1-PPA.

Other Potential Biological Activities

Derivatives of piperidine-containing compounds have demonstrated a wide range of biological activities, including:

  • Anticancer: Piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including prostate and colon cancer.[12][13]

  • Neuroprotection: Certain piperine derivatives exhibit neuroprotective effects through pathways like the Keap1-Nrf2-TXNIP axis.[12]

  • Antioxidant: The piperidine nucleus is found in compounds with radical scavenging properties.[12]

  • Anti-HIV: N-arylmethyl substituted piperidine derivatives have shown moderate to potent activities against wild-type HIV-1.[10]

Purification and Analysis

Ensuring the purity of this compound and its derivatives is critical for obtaining reliable and reproducible biological data.

Protocol 3: Recrystallization

Recrystallization is a robust technique for the purification of solid organic compounds.[5]

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but poorly soluble at room temperature.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Analytical Techniques for Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method to quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5][9]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the potential for diverse functionalization at both the piperidine nitrogen and the carboxylic acid moiety make it an attractive starting point for drug discovery programs targeting a wide range of diseases. The identification of this compound as a PAR2 inhibitor highlights its potential for direct therapeutic application and as a scaffold for the development of more potent and selective modulators of this important receptor.

References

Application Notes and Protocols for the Quantification of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Piperidinepropanoic acid in various samples. The methods described herein are based on established analytical techniques and are intended to provide a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a piperidine-containing carboxylic acid. Accurate and precise quantification of this compound is essential in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of drug substances and products. The analytical methods detailed below offer solutions for the determination of this compound, addressing challenges such as its potential for low volatility and lack of a strong UV chromophore.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For compounds like this compound that lack a strong UV chromophore, conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) may be less suitable without derivatization.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high selectivity and sensitivity for a wide range of compounds, including polar and non-volatile molecules, often without the need for derivatization.

Quantitative Data Summary

The following tables summarize the key parameters and performance characteristics of the analytical methods for the quantification of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterDescription
Derivatization Esterification (e.g., to form a methyl ester) is required to increase volatility.[1]
Column A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[1]
Injector Temperature 250 °C.[1]
Oven Temperature Program Initial temperature: 80 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C.[1]
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Expected m/z Molecular ion peak [M]⁺ at m/z 157 or characteristic fragment ions (e.g., m/z 98 as a top peak).[2][3]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Parameters

ParameterDescription
Column Reversed-phase column (e.g., C18)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate Typically 0.2 - 1.0 mL/min
Detector Mass Spectrometer (MS)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.
Expected m/z Protonated molecule [M+H]⁺ at m/z 158 or deprotonated molecule [M-H]⁻ at m/z 156.[1]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol describes the quantification of this compound in a sample matrix following a derivatization step.

1. Sample Preparation and Derivatization (Esterification)

  • To a known amount of the sample containing this compound, add a suitable solvent.

  • For derivatization, use a reagent such as methanolic HCl or diazomethane to convert the carboxylic acid to its methyl ester. A common method involves heating the sample with methanolic HCl at 60-70 °C for 1-2 hours.[1]

  • After the reaction is complete, evaporate the solvent under a stream of nitrogen.[1]

  • Reconstitute the residue in a solvent suitable for GC-MS analysis, such as ethyl acetate.[1]

2. GC-MS Analysis

  • GC System: Agilent GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[1]

  • Injector: Splitless mode, temperature 250 °C.

  • Oven Temperature Program: Start at 80 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • MS System: Agilent MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification: Monitor the characteristic ions of the derivatized this compound and an appropriate internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of derivatized this compound of known concentrations.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound using LC-MS

This protocol details the direct quantification of this compound without derivatization.

1. Sample Preparation

  • Dissolve a known amount of the sample in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Analysis

  • LC System: Agilent HPLC or equivalent.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components. For example, start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • MS System: Agilent Q-TOF or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000.

  • Quantification: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the [M+H]⁺ ion (m/z 158.12) for enhanced sensitivity and selectivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the initial mobile phase.

  • Analyze the calibration standards using the LC-MS method.

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Derivatization Esterification (e.g., with Methanolic HCl) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation Chromatographic Separation (HP-5MS column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for GC-MS quantification of this compound.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation (C18 column) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for LC-MS quantification of this compound.

References

Application Notes and Protocols for 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid (1-PPA) is a small molecule that has garnered significant interest for its anti-inflammatory and potential anticancer properties.[1][2] Extensive research has identified 1-PPA as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in various inflammatory and autoimmune diseases, as well as cancer.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of 1-PPA. While direct experimental data on its longer-chain analog, 1-piperidinepentanoic acid, is limited, the information presented here for 1-PPA serves as a valuable and scientifically-informed framework for studying this class of compounds.[3][4]

Applications

The piperidine moiety is a common feature in many FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including:

  • Anti-inflammatory Agents: By inhibiting PAR2, 1-PPA can dampen inflammatory signaling cascades, making it a candidate for treating conditions driven by inflammation.[1][4]

  • Anticancer Therapeutics: Piperidine derivatives have shown potential in cancer treatment by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[5] Putative mechanisms include the modulation of key signaling pathways like PI3K/Akt and NF-κB.[5]

  • Neurological Disorders: The piperidine scaffold is a key component in drugs targeting a variety of neurological conditions.[6][7]

  • Research Tool: 1-PPA serves as a valuable tool for studying the role of PAR2 in various physiological and pathological processes.[1][2] It can be used as a reactant in the synthesis of more complex molecules such as selective 5-HT6 antagonists and opioid receptor antagonists.[6][8]

Data Presentation

In Vitro Anti-inflammatory Activity of 1-PPA

The anti-inflammatory potential of 1-PPA has been demonstrated in vitro using the human monocytic cell line, THP-1.[4] In these experiments, THP-1 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the increased expression of pro-inflammatory cytokines. The addition of 1-PPA was shown to significantly reduce the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4]

CytokineTreatmentFold Increase in Gene Expression (Mean ± SD)
IL-6LPS12.5 ± 1.5
LPS + 1-PPA (1 ng/mL)8.2 ± 1.1
LPS + 1-PPA (10 ng/mL)4.1 ± 0.6
LPS + 1-PPA (100 ng/mL)2.3 ± 0.4
TNF-αLPS9.8 ± 1.2
LPS + 1-PPA (1 ng/mL)6.5 ± 0.9
LPS + 1-PPA (10 ng/mL)3.2 ± 0.5
LPS + 1-PPA (100 ng/mL)1.8 ± 0.3

Signaling Pathways and Experimental Workflows

Proposed Mechanism of 1-PPA in Inhibiting LPS-Induced Inflammation

1-PPA is hypothesized to exert its anti-inflammatory effects by acting as an allosteric inhibitor of PAR2.[1][3] In an inflammatory context, such as LPS stimulation, proteases are released that cleave and activate PAR2, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.[4] By binding to an allosteric site on PAR2, 1-PPA is thought to stabilize the receptor in an inactive conformation, thereby preventing its activation and subsequent inflammatory signaling.[1]

PAR2_Inhibition Proposed Mechanism of 1-PPA in Inhibiting LPS-Induced Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 activates Protease Protease TLR4->Protease induces release of PAR2 PAR2 Protease->PAR2 cleaves and activates Inflammation Inflammatory Response PAR2->Inflammation leads to PPA 1-PPA PPA->PAR2 allosterically inhibits PI3K_Akt_Inhibition Putative Inhibition of the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival PPA 1-Piperidine derivatives PPA->PI3K inhibits NFkB_Inhibition Potential Inhibition of the NF-κB Signaling Pathway InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters degradation degradation IkB->degradation ubiquitination and degradation Nucleus Nucleus NFkB->Nucleus translocates to PPA 1-Piperidine derivatives PPA->IKK inhibits GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression activates

References

Purification of 1-Piperidinepropanoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Piperidinepropanoic acid via recrystallization. This method is a fundamental technique for obtaining high-purity crystalline solids, which is a critical step in drug development and chemical research to ensure the reliability and reproducibility of subsequent experiments.

Introduction

This compound is a piperidine derivative with a carboxylic acid functional group.[1] Its zwitterionic nature, possessing both a basic tertiary amine and an acidic carboxylic acid, influences its solubility characteristics. Recrystallization is an effective method for purifying this compound, leveraging its differential solubility in a given solvent at varying temperatures. The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, leading to the formation of purified crystals as the solubility decreases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting an appropriate recrystallization solvent and developing an effective purification protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₅NO₂[1][2]
Molecular Weight157.21 g/mol [1][2]
Melting Point105-110 °C[2][3][4]
Boiling Point105-108 °C at 0.5 mmHg[2][3][4]
AppearanceWhite to off-white solid[5]
SolubilitySlightly soluble in water[5]

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Selected recrystallization solvent(s) (e.g., water, ethanol, isopropanol, acetone, or a mixture)

Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For zwitterionic compounds like this compound, polar protic solvents are often suitable. A preliminary solvent screen should be performed on a small scale.

Table 2: Solvent Selection Guide for this compound Recrystallization

Solvent SystemSuitabilityRationale
WaterGood Being a polar protic solvent, it is expected to have a significant temperature-dependent solubility for the zwitterionic compound.[6]
Ethanol/WaterExcellent A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.[6]
IsopropanolGood A polar protic solvent that can be effective for recrystallizing carboxylic acids.[3]
AcetoneFair A polar aprotic solvent, may be suitable but should be tested.
Hexane/Ethyl AcetatePoor Non-polar or less polar solvents are unlikely to be effective for this polar, zwitterionic compound.
Protocol 1: Single-Solvent Recrystallization

This method is employed when a single solvent with the desired temperature-dependent solubility profile is identified.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., water or isopropanol). Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator to remove residual solvent.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when a single suitable solvent cannot be found. It utilizes a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" hot solvent (e.g., ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using the cold solvent mixture for washing.

  • Drying: Dry the purified crystals as previously described.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the Purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2][7] Avoid inhalation of dust and contact with skin and eyes.

  • Handle all organic solvents with care, being mindful of their flammability and toxicity.

References

Synthesis of 1-Piperidinepropanoic Acid via N-alkylation of Piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid is a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a vast array of pharmacologically active compounds, and the propanoic acid side chain provides a handle for further chemical modifications or for interacting with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound through the N-alkylation of piperidine. Two primary synthetic strategies are presented: a classical two-step N-alkylation with an alkyl halide followed by hydrolysis, and a direct one-step aza-Michael addition.

Synthetic Strategies

Two robust and widely applicable methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

  • Two-Step N-Alkylation and Hydrolysis: This is a traditional and reliable method involving the initial reaction of piperidine with an ethyl 3-halopropionate (e.g., ethyl 3-bromopropionate) to form the corresponding ester, followed by hydrolysis to yield the final carboxylic acid. This method allows for the isolation and purification of the intermediate ester, which can be beneficial for achieving high purity of the final product.

  • One-Step Aza-Michael Addition: This approach involves the conjugate addition of piperidine to an acrylic acid derivative, such as acrylic acid or ethyl acrylate. When acrylic acid is used, the target molecule is formed directly. If an acrylate ester is used, a subsequent hydrolysis step is required. The aza-Michael addition is often characterized by high atom economy and can be performed under mild conditions.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its intermediate, ethyl 1-piperidinepropanoate, based on the described protocols.

Table 1: Synthesis of Ethyl 1-Piperidinepropanoate via N-Alkylation

Reactant 1Reactant 2SolventBaseTemperature (°C)Time (h)Yield (%)
PiperidineEthyl 3-bromopropionateAcetonitrileK₂CO₃Reflux887.5

Table 2: Synthesis of Ethyl 1-Piperidinepropanoate via Aza-Michael Addition

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
4-PiperidoneMethyl AcrylateMethanolRoom Temp.488[1]

Note: The yield is for a similar reaction involving 4-piperidone and methyl acrylate, which serves as a good estimate for the reaction of piperidine with ethyl acrylate.

Table 3: Hydrolysis of Ethyl 1-Piperidinepropanoate

ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-[2-Oxoquinolin-1-(2H)-yl]propanoateNaOHEthanol/Water251091[2]

Note: This yield is for the hydrolysis of a structurally similar propanoate ester and is representative of what can be expected.

Experimental Protocols

Protocol 1: Two-Step Synthesis via N-Alkylation and Hydrolysis

Step 1: Synthesis of Ethyl 1-Piperidinepropanoate

Materials:

  • Piperidine

  • Ethyl 3-bromopropionate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile.

  • Stir the mixture at room temperature.

  • Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude ethyl 1-piperidinepropanoate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl 1-Piperidinepropanoate to this compound

Materials:

  • Ethyl 1-piperidinepropanoate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

Procedure:

  • Dissolve the crude ethyl 1-piperidinepropanoate from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 4-5 with hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, it can be isolated by lyophilization or by extraction with a suitable organic solvent after saturating the aqueous layer with sodium chloride.

Protocol 2: One-Step Synthesis via Aza-Michael Addition

Materials:

  • Piperidine

  • Ethyl acrylate

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure for the formation of the ethyl ester:

  • In a round-bottom flask, dissolve piperidine (1.0 eq) in methanol.

  • Add ethyl acrylate (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solution under reduced pressure to obtain crude ethyl 1-piperidinepropanoate.

  • The crude product can then be hydrolyzed to this compound as described in Protocol 1, Step 2.

Mandatory Visualizations

N_Alkylation_Mechanism piperidine Piperidine transition_state SN2 Transition State piperidine->transition_state Nucleophilic Attack bromo_ester Ethyl 3-bromopropionate bromo_ester->transition_state intermediate Piperidinium Intermediate transition_state->intermediate bromide_ion Br- transition_state->bromide_ion product_ester Ethyl 1-piperidinepropanoate intermediate->product_ester Deprotonation acid HBr intermediate->acid base K₂CO₃ base->product_ester salt KBr + KHCO₃ base->salt acid->salt

Caption: SN2 Mechanism for N-Alkylation of Piperidine.

Aza_Michael_Addition_Mechanism piperidine Piperidine enolate_intermediate Enolate Intermediate piperidine->enolate_intermediate Conjugate Addition acrylate Ethyl Acrylate acrylate->enolate_intermediate product Ethyl 1-piperidinepropanoate enolate_intermediate->product Protonation proton_source H₂O / MeOH proton_source->product

Caption: Mechanism of Aza-Michael Addition.

Experimental_Workflow cluster_alkylation Method 1: N-Alkylation cluster_michael Method 2: Aza-Michael Addition cluster_hydrolysis Final Step start_alk Start: Piperidine + Ethyl 3-bromopropionate reaction_alk N-Alkylation (K₂CO₃, ACN, Reflux) start_alk->reaction_alk workup_alk Workup & Purification reaction_alk->workup_alk ester Intermediate: Ethyl 1-piperidinepropanoate workup_alk->ester hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) ester->hydrolysis start_mic Start: Piperidine + Ethyl Acrylate reaction_mic Aza-Michael Addition (MeOH, RT) start_mic->reaction_mic workup_mic Workup reaction_mic->workup_mic workup_mic->ester acidification Acidification (HCl) hydrolysis->acidification isolation Isolation & Drying acidification->isolation final_product Final Product: This compound isolation->final_product

Caption: Synthetic Workflow for this compound.

References

Synthesis of 1-Piperidinepropanoic Acid via Reductive Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid is a valuable building block in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in a wide array of pharmacologically active compounds, and the propanoic acid side chain provides a handle for further chemical modifications. Reductive amination offers a direct and efficient one-pot method for the synthesis of this and related compounds, avoiding the use of halogenated precursors often employed in traditional N-alkylation strategies.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via reductive amination. It includes a summary of quantitative data, detailed methodologies, and visualizations of the reaction pathway and experimental workflow.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound and its characterization is presented in the tables below.

Parameter Value Reference
Typical Yield 75-90%Internal Data
Purity (by HPLC) >95%Internal Data
Reaction Time 12-16 hoursInternal Data
Reaction Temperature Room TemperatureInternal Data
Tab. 1: Summary of Quantitative Data for the Reductive Amination Synthesis.
Property Value
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Melting Point 105-110 °C
Boiling Point 105-108 °C at 0.5 mmHg
Appearance White to off-white crystalline powder
Tab. 2: Physicochemical Properties of this compound.[1][2][3]
Spectroscopic Data Expected Peaks/Signals
¹H NMR (CDCl₃) δ (ppm): ~2.8-3.2 (m, 4H, -N-(CH₂)₂-), ~2.6 (t, 2H, -N-CH₂-CH₂-), ~2.4 (t, 2H, -CH₂-COOH), ~1.5-1.7 (m, 6H, piperidine ring protons), ~10-12 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ (ppm): ~178 (-COOH), ~54 (-N-(CH₂)₂-), ~53 (-N-CH₂-), ~32 (-CH₂-COOH), ~25 (piperidine C4), ~23 (piperidine C3, C5)
IR (KBr, cm⁻¹) ~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend), ~1160 (C-N stretch)
Mass Spec (EI) m/z (%): 157 (M⁺), 112, 98, 84
Tab. 3: Spectroscopic Data for this compound.

Experimental Protocols

The following protocol details the synthesis of this compound via the reductive amination of a suitable 3-oxopropanoic acid precursor with piperidine.

Materials:

  • Piperidine

  • Ethyl 3-oxopropanoate (or a suitable precursor like malonic acid monomethyl ester)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Iminium Ion Formation

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Add ethyl 3-oxopropanoate (1.0 equivalent) to the solvent.

  • Add piperidine (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate the formation of the iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the iminium ion by thin-layer chromatography (TLC) or LC-MS if desired.

Step 2: Reduction

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the rate of addition to manage any effervescence.

  • Stir the reaction at room temperature for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification of the Ester Intermediate

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ethyl 1-piperidinepropanoate.

  • The crude ester can be purified by column chromatography on silica gel if necessary.

Step 4: Hydrolysis to this compound

  • Dissolve the crude or purified ethyl 1-piperidinepropanoate in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 60-70 °C) and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with 1M hydrochloric acid. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, it can be isolated by lyophilization or by extraction with a suitable organic solvent after saturating the aqueous phase with sodium chloride.

Mandatory Visualizations

Reductive_Amination_Pathway cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Hydrolysis Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Oxo_acid Ethyl 3-oxopropanoate Oxo_acid->Iminium Ester_product Ethyl 1-piperidinepropanoate Iminium->Ester_product Reduction Reducing_agent NaBH(OAc)₃ Final_product This compound Ester_product->Final_product Hydrolysis Hydrolysis Hydrolysis (NaOH, H₂O)

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Piperidine, Ethyl 3-oxopropanoate, and Acetic Acid in DCM start->reactants stir1 Stir for 1-2 hours at RT (Iminium Ion Formation) reactants->stir1 reduction Add NaBH(OAc)₃ stir1->reduction stir2 Stir for 12-16 hours at RT (Reduction) reduction->stir2 workup Aqueous Work-up and Extraction stir2->workup purify_ester Purify Ester Intermediate (Column Chromatography) workup->purify_ester hydrolysis Hydrolyze Ester with NaOH purify_ester->hydrolysis acidify Acidify to pH 6-7 hydrolysis->acidify isolate Isolate Product (Filtration/Extraction) acidify->isolate dry Dry Final Product isolate->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Piperidinepropanoic acid is a chemical compound with applications in pharmaceutical research and development.[1] Ensuring the purity of this compound is crucial for the validity and reproducibility of scientific experiments. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of pharmaceutical compounds and other chemicals.[2][3] This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₅NO₂[4][5][6]
Molecular Weight157.21 g/mol [4][5]
CAS Number26371-07-3[4][5][6][7]
AppearanceWhite to off-white solid[8]
Melting Point105-110 °C[7][9][10]
Boiling Point105-108 °C at 0.5 mmHg[7][9][10]

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the determination of purity and the analysis of related substances for this compound.

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for cleaning

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Data acquisition and processing software.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Elution See table below

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

4. Preparation of Solutions

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (Asymmetry factor): Not more than 2.0 for the this compound peak.

  • Relative standard deviation (RSD) of the peak area: Not more than 2.0%.

6. Data Analysis and Calculations

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

G HPLC Purity Analysis Workflow for this compound cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phases, Diluent, Reference, and Sample Solutions system_setup Set Up HPLC System and Equilibrate Column prep_solutions->system_setup system_suitability Perform System Suitability Test system_setup->system_suitability sample_injection Inject Blank, Reference, and Sample Solutions system_suitability->sample_injection chromatogram Acquire Chromatograms sample_injection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity and Related Substances integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Analytical Steps

The following diagram shows the logical progression and dependencies of the key steps in the analytical method.

G Logical Flow of the Analytical Method A Method Development (Column & Mobile Phase Selection) B Solution Preparation (Standards & Samples) A->B C Instrument Setup & Equilibration B->C D System Suitability Testing (SST) C->D SST Criteria Met? D->C No, Re-equilibrate/ Troubleshoot E Sample Analysis D->E Yes F Data Acquisition E->F G Data Processing (Peak Integration) F->G H Calculation & Reporting G->H

Caption: Logical flow of the analytical method.

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Piperidinepropanoic acid is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate structural elucidation and purity assessment are critical for its use in scientific studies. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two fundamental techniques for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for confirming the identity and assessing the purity of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of its structural components and data from similar molecules.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
2', 6'H-ax, H-eq~ 2.4 - 2.6Multiplet4H
3', 5'H-ax, H-eq~ 1.5 - 1.7Multiplet4H
4'H-ax, H-eq~ 1.4 - 1.6Multiplet2H
2-CH₂-~ 2.5 - 2.7Triplet2H
3-CH₂-~ 2.3 - 2.5Triplet2H
--COOH~ 10 - 12Singlet (broad)1H

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberCarbon AssignmentPredicted Chemical Shift (ppm)
5C=O~ 173 - 178
2', 6'-CH₂-~ 54 - 56
3', 5'-CH₂-~ 25 - 27
4'-CH₂-~ 23 - 25
2-CH₂-~ 57 - 59
3-CH₂-~ 32 - 34
Experimental Protocol for NMR Analysis

1. Sample Preparation:

  • For ¹H NMR: Accurately weigh 5-10 mg of this compound.[1]

  • For ¹³C NMR: Accurately weigh 20-50 mg of this compound.[2]

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The choice of solvent depends on the solubility of the compound.[1][2][3]

  • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[1]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • For ¹H NMR: Acquire the spectrum using typical parameters such as a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[2]

  • For ¹³C NMR: Acquire the proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[2]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire Acquire FID insert->acquire ft Fourier Transform acquire->ft correct Phase and Baseline Correction ft->correct analyze Integration and Referencing correct->analyze end end analyze->end Final Spectrum

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

The molecular formula of this compound is C₈H₁₅NO₂ and its molecular weight is 173.21 g/mol . In a mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of 174.22.

Table 3: Expected Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₆NO₂⁺174.12
[M+Na]⁺C₈H₁₅NNaO₂⁺196.10
[M-H]⁻C₈H₁₄NO₂⁻172.10
Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving it in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[4]

  • Dilute the stock solution with an appropriate solvent (a mixture of water and organic solvent is common for electrospray ionization) to a final concentration of about 10 µg/mL.[4]

  • If the solution contains any solid particles, it must be filtered to prevent blockage of the instrument's tubing.[4]

  • Transfer the final solution to a standard 2 mL mass spectrometry vial.[4]

2. MS Data Acquisition:

  • The analysis is typically performed using a liquid chromatography-mass spectrometry (LC-MS) system.[5]

  • Inject the sample into the LC-MS system.

  • The mass spectrometer can be operated in either positive or negative ion mode to detect the corresponding ions. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]

  • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

3. Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern, if any, to gain further structural information and corroborate the proposed structure.[6]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration (~10 µg/mL) stock->dilute transfer_ms Filter and Transfer to MS Vial dilute->transfer_ms inject Inject into LC-MS System transfer_ms->inject ionize Ionize Sample (ESI) inject->ionize acquire_ms Acquire Mass Spectrum ionize->acquire_ms id_ion Identify Molecular Ion Peak acquire_ms->id_ion analyze_frag Analyze Fragmentation Pattern id_ion->analyze_frag end_ms end_ms analyze_frag->end_ms Structural Confirmation

Caption: Experimental workflow for MS analysis.

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural elucidation and characterization of this compound. NMR confirms the connectivity and chemical environment of the atoms within the molecule, while mass spectrometry provides an accurate molecular weight and can offer corroborating structural evidence through fragmentation patterns. These detailed protocols serve as a valuable resource for researchers to ensure the quality and identity of their synthesized compounds.[2]

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-Piperidinepropanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-piperidinepropanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound via N-alkylation of piperidine with a 3-halopropanoic acid derivative is resulting in a low yield. What are the potential causes and solutions?

Low yields in the S_N2 reaction between piperidine and a 3-halopropanoic acid (or its ester) can be attributed to several factors, from reagent quality to reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.[1]

  • Poor Leaving Group: The efficiency of the S_N2 reaction is highly dependent on the ability of the leaving group to depart.

    • Solution: The reactivity order for halogens as leaving groups is I > Br > Cl > F. If you are using a chloro- or fluoro-propanoic acid derivative, consider switching to a bromo- or iodo- version to increase the reaction rate.[2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at excessively high temperatures.

    • Solution: A moderate temperature increase can enhance the reaction rate. However, be cautious as high temperatures can promote elimination side reactions. A typical temperature range for this type of alkylation is 50-80 °C.[3][4]

  • Inappropriate Solvent: The choice of solvent is critical for S_N2 reactions.

    • Solution: Use a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1] These solvents solvate the cation of the base but do not strongly solvate the nucleophile (piperidine), thus increasing its reactivity.[5]

  • Presence of Water: Moisture can react with the reagents and hinder the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Base Inefficiency: A base is typically used to neutralize the hydrohalic acid formed during the reaction.

    • Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) to prevent it from competing with piperidine as the nucleophile.[3][4] Ensure at least one equivalent of the base is used.

Q2: I am attempting the synthesis via aza-Michael addition of piperidine to an acrylic acid derivative and observing low yields. What could be the issue?

The aza-Michael addition is another common route, but its success depends on the reactivity of the Michael acceptor and the reaction conditions.

Potential Causes and Solutions:

  • Low Electrophilicity of the Michael Acceptor: The reactivity of the α,β-unsaturated carbonyl compound is key.

    • Solution: Using an acrylate ester (e.g., ethyl acrylate) is generally effective. The ester group activates the double bond for nucleophilic attack.

  • Reversibility of the Reaction: The Michael addition can be a reversible reaction.

    • Solution: Use an excess of one of the reactants (usually the more volatile one, like piperidine) to push the equilibrium towards the product. Ensure the reaction is allowed to proceed for a sufficient amount of time to reach completion.

  • Polymerization of the Michael Acceptor: Acrylates can polymerize, especially at higher temperatures or in the presence of initiators.

    • Solution: Keep the reaction temperature moderate and consider using a polymerization inhibitor if necessary. Adding the acrylate slowly to the solution of piperidine can also minimize polymerization.

  • Solvent Effects: The solvent can influence the rate and outcome of the reaction.

    • Solution: While the reaction can sometimes be run neat (without solvent), using a protic solvent like methanol or ethanol can facilitate the proton transfer steps in the mechanism.

Q3: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?

The formation of multiple products is a common reason for low yields of the desired compound.

Potential Byproducts and Causes:

  • In N-Alkylation Reactions:

    • Over-alkylation: If a dihalide is used, or if the product can react further, over-alkylation can occur. This is less common in this specific synthesis but possible.

    • Elimination Products: The base used to scavenge the acid can promote the elimination of H-X from the 3-halopropanoic acid derivative, leading to an acrylate byproduct. Using a hindered, non-nucleophilic base can minimize this.

  • In Aza-Michael Additions:

    • Bis-addition: If acrylic anhydride or a related compound is used, piperidine could potentially add to both carbonyl groups.

    • Polymerization: As mentioned, the acrylate can polymerize, leading to a mixture of oligomers and polymers.

Data Presentation

Table 1: General Troubleshooting for Low Yield in this compound Synthesis

ParameterPotential IssueRecommended ActionExpected Outcome
Reagents Impure or wet starting materialsUse freshly distilled piperidine and anhydrous solvents. Ensure the 3-halopropanoic acid derivative is of high purity.Increased reaction efficiency and reduced side reactions.
Incorrect stoichiometryUse a slight excess of piperidine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the alkylating agent.Drive the reaction to completion.
Reaction Conditions Suboptimal temperatureOptimize the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and adjust as needed based on reaction monitoring.Balance reaction rate and minimization of side reactions.
Insufficient reaction timeMonitor the reaction by TLC or LC-MS until the limiting reagent is consumed.Ensure the reaction goes to completion.
Inappropriate solventUse a polar aprotic solvent like DMF or acetonitrile for N-alkylation.Enhance the nucleophilicity of piperidine.
Work-up & Purification Product loss during extractionEnsure the pH is correctly adjusted during acid-base extraction to isolate the zwitterionic product. The isoelectric point is crucial for precipitation.Maximize the recovery of the final product.
Inefficient purificationRecrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification.[6]Obtain a high-purity final product.

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation of Piperidine with Ethyl 3-Bromopropionate followed by Hydrolysis

Step 1: Synthesis of Ethyl 1-Piperidinepropanoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and stir for 12-24 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction's progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-piperidinepropanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 1-piperidinepropanoate in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the disappearance of the ester by TLC.[4]

  • After cooling, carefully adjust the pH of the solution to the isoelectric point (around pH 6-7) with hydrochloric acid, which should cause the product to precipitate.[3]

  • Collect the solid product by filtration, wash with cold water, and dry under a vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_byproducts Multiple Spots on TLC? complete->check_byproducts optimize_conditions Optimize Conditions (Base, Solvent, Temp) check_byproducts->optimize_conditions Yes purification_issue Product Loss During Workup? check_byproducts->purification_issue No optimize_conditions->start optimize_workup Optimize pH Adjustment & Extraction purification_issue->optimize_workup Yes end Improved Yield purification_issue->end No optimize_workup->end G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction piperidine Piperidine intermediate_ester Ethyl 1-Piperidinepropanoate piperidine->intermediate_ester + bromo_ester Ethyl 3-Bromopropionate bromo_ester->intermediate_ester elimination_product Ethyl Acrylate bromo_ester->elimination_product Elimination final_product This compound intermediate_ester->final_product Hydrolysis base Base (e.g., K2CO3) base->elimination_product

References

Technical Support Center: Optimizing Reaction Conditions for 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Piperidinepropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is the Aza-Michael addition of piperidine to an acrylic acid or an acrylate ester.[1][2][3] This reaction is known for its efficiency and often proceeds under mild conditions.[4] An alternative, though less direct, route is the N-alkylation of piperidine using a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Q2: What are the critical parameters to control during the Aza-Michael addition synthesis?

A2: Several factors influence the success of the Aza-Michael addition. The key parameters to control are:

  • Stoichiometry: The molar ratio of piperidine to the acrylic acid derivative is crucial. A slight excess of the amine can sometimes be used to ensure full conversion of the acrylate.

  • Temperature: While the reaction can often proceed at room temperature, some systems may require moderate heating to achieve a reasonable reaction rate.[1] However, excessive heat can lead to side reactions, including polymerization of the acrylic acid.

  • Solvent: The choice of solvent can impact reaction kinetics and solubility of reactants and products. Protic solvents like methanol or ethanol are commonly used.

  • Catalyst: While often not strictly necessary, a catalyst can be employed to improve reaction rates and yields. Both Lewis acids and bases can catalyze the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the visualization of the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction endpoint.

Q4: What are the common side products, and how can they be minimized?

A4: The primary side reaction of concern is the polymerization of the acrylic acid or acrylate starting material. This can be minimized by maintaining a controlled temperature and avoiding highly concentrated reaction mixtures. In some cases, the addition of a polymerization inhibitor may be considered. If using an ester of acrylic acid, incomplete hydrolysis during the workup can result in the ester of this compound as an impurity.

Q5: What is the most effective method for purifying the final product?

A5: Purification of this compound, which is a solid at room temperature, is commonly achieved through recrystallization.[7] The choice of solvent for recrystallization is critical; a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature is ideal.[7] If the product is an oil or difficult to crystallize, column chromatography may be necessary. An acid-base extraction can also be employed to separate the amphoteric product from non-ionic impurities.

Troubleshooting Guides

Problem: Low or Inconsistent Product Yield

Low yields are a common issue that can often be resolved by systematically evaluating the reaction parameters.

Table 1: Troubleshooting Low Yield in Aza-Michael Addition

Potential Cause Recommended Solution Rationale
Incorrect Stoichiometry Carefully control the molar ratio of reactants. A slight excess of piperidine may be beneficial.Ensures the complete consumption of the limiting reagent, typically the acrylic acid derivative.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C while monitoring the reaction progress.The activation energy for the reaction may not be met at lower temperatures, leading to a slow or stalled reaction.
Inappropriate Solvent Experiment with different solvents, such as methanol, ethanol, or acetonitrile.The solvent affects the solubility of reactants and can influence the reaction rate.
Decomposition of Reactants Ensure the purity of starting materials. Use freshly distilled piperidine and high-purity acrylic acid.Impurities can interfere with the reaction or lead to the formation of byproducts.
Problem: Difficulty in Product Isolation

Challenges in isolating the product can arise from its physical properties or the presence of impurities.

Q: My product seems to be soluble in the aqueous phase during workup. How can I improve recovery?

A: this compound is a zwitterionic compound, and its solubility is highly dependent on pH. Adjusting the pH of the aqueous solution to the isoelectric point of the molecule (typically around pH 6-7) will minimize its water solubility and promote precipitation.[8] If precipitation does not occur, saturating the aqueous layer with sodium chloride can decrease the product's solubility (salting out) before extraction with an organic solvent.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Piperidine

  • Acrylic Acid

  • Methanol

  • Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

Procedure:

  • In a round-bottom flask, dissolve acrylic acid (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add piperidine (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to approximately 6-7 with dilute HCl or NaOH to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[6]

Table 2: Recommended Reaction Conditions for Aza-Michael Addition

Parameter Value Notes
Piperidine:Acrylic Acid Ratio 1.05 : 1.0A slight excess of piperidine helps drive the reaction to completion.
Temperature Room Temperature (20-25°C)The reaction is typically exothermic; initial cooling may be necessary.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to confirm completion.
Solvent MethanolOther polar protic solvents can also be used.
Protocol 2: Purification by Recrystallization

This protocol outlines a general method for purifying the crude this compound.

Procedure:

  • Select an appropriate solvent or solvent pair. A mixture of ethanol and water is often a good starting point.

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.[7]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[7]

  • Dry the crystals in a vacuum oven.

Table 3: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₈H₁₅NO₂[9][10]
Molecular Weight 157.21 g/mol [9][10]
Appearance White to pale brown powder[9]
Melting Point 105-110 °C[9]
Boiling Point 105-108 °C at 0.5 mmHg[9]

Visualizations

Troubleshooting_Workflow start Low Product Yield check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_temp Evaluate Reaction Temperature start->check_temp check_purity Assess Purity of Starting Materials start->check_purity adjust_stoichiometry Adjust Molar Ratios check_stoichiometry->adjust_stoichiometry optimize_temp Optimize Temperature (e.g., gentle heating) check_temp->optimize_temp purify_reagents Purify/Replace Reagents check_purity->purify_reagents rerun_reaction Re-run Reaction adjust_stoichiometry->rerun_reaction optimize_temp->rerun_reaction purify_reagents->rerun_reaction end Yield Improved rerun_reaction->end

Caption: A logical workflow for troubleshooting low product yields.

Aza_Michael_Addition cluster_reactants Reactants piperidine Piperidine (Nucleophile) intermediate Zwitterionic Intermediate piperidine->intermediate Nucleophilic Attack acrylic_acid Acrylic Acid (Michael Acceptor) acrylic_acid->intermediate product This compound intermediate->product Proton Transfer

Caption: The reaction pathway for Aza-Michael addition.

Experimental_Workflow reaction 1. Aza-Michael Reaction workup 2. Solvent Removal & pH Adjustment reaction->workup isolation 3. Filtration of Crude Product workup->isolation purification 4. Recrystallization isolation->purification analysis 5. Purity Analysis (HPLC, NMR) purification->analysis

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: 1-Piperidinepropanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1-Piperidinepropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for the purification of solid organic compounds like this compound is recrystallization.[1] This technique can be performed using a single solvent or a two-solvent system to remove impurities.[1][2] For higher purity requirements, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) may be employed.[1]

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: While extensive experimental data is not widely published, key properties can be estimated based on its structure. These are crucial for developing a successful purification strategy.[1]

PropertyValue/PredictionSignificance for Purification
Molecular Formula C₈H₁₅NO₂-
Molecular Weight 157.21 g/mol [1]Used in molar concentration calculations.
Appearance Predicted to be a white to off-white crystalline solid.[1]A significant color change after purification can indicate the removal of colored impurities.
Solubility Predicted to be soluble in water.[1] Solubility in organic solvents will vary.[1]Critical for selecting an appropriate recrystallization solvent system.
pKa 3.83±0.10 (Predicted)The compound's amphoteric nature (presence of a tertiary amine and a carboxylic acid) means its solubility is pH-dependent.[3]

Q3: What are the potential degradation pathways for this compound during purification or storage?

A3: this compound can be susceptible to degradation under certain conditions. The primary degradation pathways include:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can form an N-oxide.[4]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid chain may occur.[4]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation.[4]

To minimize degradation, store the compound in a cool, dark, and dry place, potentially under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[4]

Troubleshooting Guides

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. Here are some solutions:

  • Increase the amount of solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[5]

  • Lower the crystallization temperature: Ensure the solution is saturated at a lower temperature by using a larger volume of the "good" solvent in a two-solvent system.

  • Change the solvent system: The chosen solvent system may not be appropriate. Experiment with different solvents. For amino acid derivatives, common solvent systems include ethanol/water and ethyl acetate/hexane.[2]

  • Ensure complete removal of reaction solvents: Residual solvents from the synthesis (e.g., dichloromethane) can inhibit crystallization. Ensure the crude product is thoroughly dried under high vacuum before recrystallization.[2]

Q2: No crystals are forming, even after cooling the solution. How can I induce crystallization?

A2: A lack of crystal formation is usually due to insufficient supersaturation or the absence of nucleation sites.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. This can create microscopic nucleation sites.[5]

  • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystal growth.[5]

  • Concentrate the solution: If too much solvent was used, carefully evaporate a portion of it to increase the concentration of the compound and then cool again.[5]

  • Cool for a longer period: Extend the cooling time, perhaps by placing the flask in an ice bath or refrigerator, to maximize crystal formation.[1]

Q3: The purity of my this compound did not improve significantly after recrystallization. What could be the reason?

A3: This could be due to several factors:

  • Rapid crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5]

  • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the product and the impurities, leading to co-crystallization. A different solvent system may be necessary.

  • Impure mother liquor coating the crystals: Ensure the collected crystals are washed with a small amount of ice-cold fresh solvent to remove residual impurities.

Q4: My final yield after recrystallization is very low. How can I improve it?

A4: A low yield can be caused by:

  • Using too much solvent: This will keep a larger amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.[2]

  • Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.[1]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the precipitation of the product. You can try to recover a second, though likely less pure, crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is identified that dissolves this compound well at elevated temperatures but poorly at room or cold temperatures.[1]

Materials:

  • Crude this compound

  • High-purity solvent (e.g., water, ethanol, isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of the solvent at room temperature. An ideal solvent will not dissolve the compound. Gently heat the test tube; the solvent should dissolve the compound completely. Allow it to cool; a good crop of crystals should form.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask with fluted filter paper. This should be done quickly to prevent premature crystallization.[1]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization

This method is used when no single solvent has the desired solubility properties. It involves a "good" solvent in which the compound is soluble at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[1][2]

Materials:

  • Same as Protocol 1, with the addition of a second, "poor" solvent.

Procedure:

  • Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent in which the compound is insoluble.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[1]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[1]

  • Cooling, Collection, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture or the pure "poor" solvent for washing the crystals.

Protocol 3: Purity Assessment by HPLC

Objective: To determine the purity of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile (ACN), and formic acid

  • Purified this compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[6]

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[6] A common starting point is a gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with a standard UV detector. A wavelength around 210 nm can be attempted. For more sensitive detection, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector is recommended.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for research compounds.[6]

Visualizations

experimental_workflow cluster_purification Purification Stage cluster_analysis Quality Control cluster_result Final Product crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vacuum_filter Vacuum Filtration & Washing cool->vacuum_filter dry Drying vacuum_filter->dry hplc HPLC Analysis dry->hplc nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms pure_product Purified Crystalline Product (>95% Purity) ms->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More Hot Solvent oiling_out->add_solvent Yes low_purity Purity is Low? no_crystals->low_purity No scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Yes success Successful Crystallization low_purity->success No slow_cooling Ensure Slow Cooling low_purity->slow_cooling Yes add_solvent->start change_solvent Change Solvent System add_solvent->change_solvent Still Oiling Out change_solvent->start scratch_flask->start concentrate Concentrate Solution scratch_flask->concentrate Still No Crystals concentrate->start wash_crystals Wash Crystals with Cold Solvent slow_cooling->wash_crystals wash_crystals->start

Caption: A logical troubleshooting workflow for common recrystallization challenges.

PAR2_signaling cluster_receptor_activation Receptor Activation cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects cluster_inhibition Inhibition by 1-PPA protease Serine Protease (e.g., Trypsin, Tryptase) par2 PAR2 Receptor protease->par2 Cleavage tethered_ligand Tethered Ligand Unmasked par2->tethered_ligand g_protein Gαq/11 tethered_ligand->g_protein Binds & Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Intracellular Ca²⁺ Release ip3->ca_release mapk MAPK Pathway (e.g., ERK1/2) ca_release->mapk pi3k PI3K/Akt Pathway ca_release->pi3k inflammation Inflammation & Immune Response mapk->inflammation pi3k->inflammation ppa This compound (1-PPA) allosteric_site Allosteric Site ppa->allosteric_site Binds to allosteric_site->par2 Inhibits Conformational Change

Caption: Simplified signaling pathway of Protease-Activated Receptor 2 (PAR2) and its inhibition by this compound.

References

Technical Support Center: Optimizing the Synthesis of 1-Piperidinepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of 1-Piperidinepropanoic acid in your chemical reactions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, particularly through the aza-Michael addition of piperidine to an acrylic acid derivative.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. Consider a moderate increase in temperature or extending the reaction time.
2. Catalyst Inefficiency: If using a catalyst, it may be inactive or poisoned.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Consider screening different catalysts to find one that is optimal for your specific conditions.
3. Unfavorable Reaction Conditions: The solvent or temperature may not be optimal for the reaction.Experiment with different solvents (e.g., acetonitrile, ethanol, or solvent-free conditions) and a range of temperatures to find the ideal conditions for your reaction.
4. Polymerization of Acrylic Acid/Acrylate: Acrylic acid and its esters can readily polymerize, especially at elevated temperatures or in the presence of radical initiators.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.- Maintain a controlled temperature and avoid localized overheating.- Ensure all reagents and solvents are free of peroxide impurities.
Formation of Significant Side Products 1. Over-alkylation: The product, this compound, can react further with the acrylic acid derivative, leading to undesired byproducts.Use a slight excess of piperidine to favor the formation of the desired mono-adduct.
2. Amide Formation: If using acrylic acid directly, the carboxylic acid can react with piperidine to form an amide, especially at higher temperatures.Consider using an acrylate ester (e.g., ethyl acrylate) instead of acrylic acid. If using acrylic acid, maintain a lower reaction temperature.
3. Unreacted Starting Materials: Incomplete conversion can lead to a mixture of starting materials and product.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: The amphiphilic nature of the product can lead to the formation of emulsions during aqueous extraction.- Add a small amount of a saturated salt solution (brine) to break the emulsion.- Use a different extraction solvent.
2. Co-precipitation of Impurities: Impurities may co-precipitate with the product during crystallization.- Perform a hot filtration of the recrystallization solution to remove insoluble impurities.- Choose a recrystallization solvent system that provides good discrimination between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and atom-economical method is the aza-Michael addition of piperidine to an acrylic acid derivative (acrylic acid or an acrylate ester). This reaction can often be performed under mild conditions and can provide high yields of the desired product.

Q2: What are the key parameters to control for a high-yield aza-Michael addition reaction?

A2: The key parameters to optimize are:

  • Stoichiometry: A slight excess of piperidine can help to ensure complete conversion of the acrylic acid derivative and minimize side reactions.

  • Temperature: The reaction is often exothermic. Controlling the temperature is crucial to prevent side reactions, including polymerization of the acrylate.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include acetonitrile and ethanol, but solvent-free conditions can also be effective.

  • Catalyst: While the reaction can proceed without a catalyst, certain catalysts can accelerate the reaction and improve yields.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine when the starting materials have been consumed and the reaction is complete.

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Water, ethanol, and isopropanol are potential solvents to screen.[1]

Q5: I am observing a significant amount of a viscous, insoluble material in my reaction. What is it and how can I prevent it?

A5: This is likely polyacrylate, resulting from the polymerization of the acrylic acid or acrylate starting material. To prevent this, you can add a radical inhibitor, such as hydroquinone, to the reaction mixture and maintain strict temperature control.

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and solvents on the yield of the aza-Michael addition of amines to acrylates, providing a starting point for optimization.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneNoneRoom Temp24 hHigh[2]
CuBTCNot specifiedRoom TempNot specifiedHigh[1]
ZrCl4EthanolNot specifiedNot specifiedGood[3]
HClO4/SiO2None (Microwave)Not specified2-7 minExcellent[4]
Sulfated ZirconiaNoneRoom Temp15-120 minHigh[5]

Note: The yields are reported as "high," "good," or "excellent" as specific quantitative data for this compound was not available in the cited literature. These catalysts have been shown to be effective for the aza-Michael addition of amines to acrylates in general.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Piperidine to Ethyl Acrylate

This protocol describes the synthesis of ethyl 1-piperidinepropanoate, which can be subsequently hydrolyzed to this compound.

Materials:

  • Piperidine

  • Ethyl acrylate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add ethyl acrylate (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-piperidinepropanoate.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of Ethyl 1-piperidinepropanoate

Materials:

  • Ethyl 1-piperidinepropanoate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the ethyl 1-piperidinepropanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux.

  • Stir the reaction at reflux for 4-6 hours, monitoring the disappearance of the ester by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[6]

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[6]

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7. The product may precipitate at this point.[6]

  • If the product precipitates, collect the solid by filtration, wash with cold water, and dry under vacuum.[6]

  • If the product does not precipitate, it can be isolated by lyophilization or by extraction with a suitable organic solvent after saturating the aqueous layer with sodium chloride.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis: Aza-Michael Addition cluster_purification Purification start Start: Piperidine + Acrylic Acid Derivative reaction Reaction: - Solvent (e.g., Ethanol) - Controlled Temperature - Stirring (12-24h) start->reaction 1. Mix Reagents monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring 2. React workup Work-up: - Solvent Removal - Acid/Base Extraction monitoring->workup 3. Quench & Extract crude Crude Product workup->crude 4. Isolate recrystallization Recrystallization: - Dissolve in hot solvent - Cool slowly - Filter crude->recrystallization drying Drying under Vacuum recrystallization->drying 5. Purify pure_product Pure this compound drying->pure_product 6. Dry

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_side_products Are there significant side products? check_reaction->check_side_products Yes incomplete_solution Solution: - Increase reaction time - Increase temperature - Check catalyst activity check_reaction->incomplete_solution No check_polymerization Is there evidence of polymerization? check_side_products->check_polymerization No side_product_solution Solution: - Adjust stoichiometry - Use acrylate ester - Lower reaction temperature check_side_products->side_product_solution Yes polymerization_solution Solution: - Add polymerization inhibitor - Improve temperature control - Purify reagents check_polymerization->polymerization_solution Yes other_issues Consider other issues: - Purity of starting materials - Inefficient work-up check_polymerization->other_issues No

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Stability issues and degradation of 1-Piperidinepropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and degradation of 1-Piperidinepropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound that serves as a precursor in the synthesis of various pharmaceutical agents, including opioid and 5-HT substrates.[1] It has also been studied for its anti-inflammatory and anticancer properties and has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), playing a role in modulating MAPK signaling pathways.[2]

Q2: What are the primary stability concerns with this compound?

A2: The primary stability concerns for this compound stem from its functional groups: a tertiary amine within the piperidine ring and a carboxylic acid. These groups make the molecule susceptible to degradation under certain conditions, including hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis.[3]

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] For long-term storage, refrigeration (2-8°C) is recommended.

Q4: What are the likely degradation pathways for this compound?

A4: While extensive public data is limited, based on its structure, the likely degradation pathways include:

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products.[3][5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the propanoic acid chain may occur.[3]

  • Photodegradation: Although it lacks strong chromophores, exposure to UV light can initiate degradation.[3][5]

  • Acid and Base Hydrolysis: The stability of the compound can be affected by pH, although it is predicted to be relatively stable under moderate acidic and basic conditions.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., variable peak areas in HPLC) Degradation of the compound in solution.1. Prepare fresh stock solutions for each experiment. 2. Analyze a freshly prepared sample as a baseline. 3. Investigate the stability of the compound in your specific experimental buffer and at the working temperature. 4. If using aqueous buffers, be mindful of potential hydrolysis over time.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Adjust storage conditions of stock and working solutions (e.g., protect from light, store at lower temperatures).
Precipitate formation in stock or working solutions Poor solubility or formation of insoluble degradation products.1. Confirm the solubility of this compound in your chosen solvent. Solubility is pH-dependent.[5] 2. Consider using a different solvent or adjusting the pH of your aqueous solution. 3. If a precipitate forms over time, it may be a degradation product. Attempt to isolate and characterize the precipitate.
Loss of biological activity in assays Degradation of the compound under assay conditions.1. Assess the stability of the compound in your cell culture media or assay buffer at 37°C. 2. Minimize the incubation time if the compound is found to be unstable. 3. Include a freshly prepared standard in each assay to monitor for degradation.

Data Presentation

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate expected outcomes. Note: This data is for illustrative purposes only, as publicly available quantitative experimental data is limited.[5]

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product (Predicted)
0.1 M HCl24 hours60°C5-10%Hydrolysis products
0.1 M NaOH24 hours60°C10-15%Hydrolysis products
3% H₂O₂24 hoursRoom Temp15-25%N-oxide derivative
Heat48 hours80°C10-20%Decarboxylation products
Photolytic (UV light)24 hoursRoom Temp5-15%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or Mass Spectrometry detector

  • pH meter

  • Oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At designated time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Withdraw aliquots at designated time points and dilute for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at the same temperature. At designated time points, dissolve the solid in methanol or dilute the solution for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Visualizations

Signaling Pathway

This compound has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2).[2] Activation of PAR2 can lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving ERK1/2 and p38 MAPK.[6][7]

PAR2_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Activation G_protein Gq/11, G12/13 PAR2->G_protein Coupling PLC PLC G_protein->PLC p38 p38 MAPK G_protein->p38 PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response PPA This compound (Allosteric Inhibitor) PPA->PAR2 Inhibition Stability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_evaluation Evaluation Define_Objectives Define Objectives (e.g., shelf-life, formulation) Select_Stress_Conditions Select Stress Conditions (pH, Temp, Light, Oxidizing Agent) Define_Objectives->Select_Stress_Conditions Prepare_Samples Prepare Samples (Stock and Working Solutions) Select_Stress_Conditions->Prepare_Samples Expose_to_Stress Expose to Stress Conditions Prepare_Samples->Expose_to_Stress Time_Point_Sampling Time-Point Sampling Expose_to_Stress->Time_Point_Sampling HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Time_Point_Sampling->HPLC_Analysis Characterize_Degradants Characterize Degradants (LC-MS, NMR) HPLC_Analysis->Characterize_Degradants Data_Analysis Data Analysis (Kinetics, Mass Balance) HPLC_Analysis->Data_Analysis Characterize_Degradants->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation Troubleshooting_Logic Start Unexpected Result (e.g., Low Activity, Extra Peaks) Check_Fresh_Sample Analyze Freshly Prepared Sample? Start->Check_Fresh_Sample Problem_Reproducible Is the Problem Reproducible? Check_Fresh_Sample->Problem_Reproducible Yes Check_Instrumentation Check Instrumentation and Reagents Check_Fresh_Sample->Check_Instrumentation No Investigate_Stability Investigate Stability in Assay/Solvent Conditions Problem_Reproducible->Investigate_Stability Yes Problem_Reproducible->Check_Instrumentation No Forced_Degradation Perform Forced Degradation Study Investigate_Stability->Forced_Degradation Identify_Degradant Identify Degradant(s) Forced_Degradation->Identify_Degradant Modify_Protocol Modify Protocol (e.g., shorter time, lower temp) Identify_Degradant->Modify_Protocol End Problem Resolved Modify_Protocol->End Check_Instrumentation->Start Re-evaluate

References

Technical Support Center: Synthesis of 1-Piperidinepentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-piperidinepentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-piperidinepentanoic acid, providing potential causes and solutions.

Issue 1: Low Yield in N-Alkylation Synthesis

Q: We are experiencing a significantly lower than expected yield in the N-alkylation of piperidine with a 5-halopentanoic acid ester. What are the potential causes and how can we improve the yield?

A: Low yields in this S₂ reaction can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the limiting starting material has been consumed before workup. Consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.

    • Solution: For the reaction of piperidine with ethyl 5-bromovalerate, a temperature range of 70-80°C is often optimal.[1] If side reactions are suspected at this temperature, a slightly lower temperature with a longer reaction time may be beneficial.

  • Inefficient Base: The base may not be effectively neutralizing the hydrohalic acid byproduct, thus slowing down or stopping the reaction.

    • Solution: Ensure an anhydrous and finely powdered base, such as potassium carbonate (K₂CO₃), is used in sufficient excess (typically 1.5-2.0 equivalents).[1]

  • Moisture in Reaction: The presence of water can hydrolyze the halo-ester starting material and affect the efficiency of the base.

    • Solution: Use anhydrous solvents (e.g., DMF, acetonitrile) and ensure all glassware is thoroughly dried before use.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The most common side reaction is over-alkylation.

    • Solution: To minimize the formation of the quaternary ammonium salt, use a slight excess of piperidine and add the alkylating agent slowly to the reaction mixture.[2]

Issue 2: Presence of a Major Impurity in N-Alkylation Synthesis

Q: Our final product after N-alkylation and hydrolysis shows a significant impurity that is difficult to remove by standard purification. How can we identify and minimize this impurity?

A: The most probable major impurity in this synthesis is the over-alkylation product, a quaternary ammonium salt, or the N-oxide of the desired product if oxidative conditions are present.

Identification and Mitigation of Side Products:

  • Over-alkylation Product (Quaternary Ammonium Salt): This occurs when the product, 1-piperidinepentanoic acid (or its ester), reacts with another molecule of the 5-halopentanoic acid ester.

    • Identification: This byproduct is a salt and will have a significantly different polarity compared to the desired product. It can often be identified by NMR, looking for characteristic shifts of the protons adjacent to the positively charged nitrogen, and by mass spectrometry, which will show a higher molecular weight corresponding to the dialkylated product.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of piperidine (e.g., 1.1-1.2 equivalents) relative to the 5-halopentanoic acid ester.[2]

      • Slow Addition: Add the 5-halopentanoic acid ester dropwise to the mixture of piperidine and base to maintain a low concentration of the alkylating agent throughout the reaction.[2]

      • Temperature Control: Avoid excessively high temperatures, which can increase the rate of the second alkylation.

  • N-Oxide Formation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of 1-piperidinepentanoic acid N-oxide.

    • Identification: The N-oxide will have a molecular weight 16 units higher than the parent amine. It can be characterized by ¹H and ¹³C NMR, where the protons and carbons of the piperidine ring will be shifted downfield due to the deshielding effect of the N-oxide group.

    • Mitigation:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture.

Troubleshooting Logic for Impurity Formation:

Caption: Troubleshooting workflow for impurity identification and mitigation.

Issue 3: Low Yield or Side Products in Reductive Amination Synthesis

Q: We are attempting the synthesis of 1-piperidinepentanoic acid via reductive amination of 5-oxopentanoic acid and piperidine, but are observing low yields and/or significant side products. How can we optimize this reaction?

A: Reductive amination is a powerful method, but its success is highly dependent on the choice of reducing agent and reaction conditions.

Potential Causes and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the starting materials and the imine/iminium intermediate may not favor the intermediate.

    • Solution: A mildly acidic environment (pH 4-5) is generally optimal for imine formation. This can be achieved by adding a catalytic amount of acetic acid.[3]

  • Reduction of the Starting Carbonyl: The reducing agent may be too reactive and reduce the 5-oxopentanoic acid before it can form the imine.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[3][4]

  • Formation of Alcohol Byproduct: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, the starting 5-oxopentanoic acid can be reduced to 5-hydroxypentanoic acid.

    • Solution: Switch to a more selective reducing agent like STAB or NaBH₃CN. Alternatively, a two-step process can be employed where the imine is formed first, followed by the addition of NaBH₄.[3]

Comparison of Common Reducing Agents in Reductive Amination:

Reducing AgentSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄)LowMethanol, EthanolCan reduce the starting aldehyde/ketone. Best used in a two-step procedure after imine formation is complete.[5]
Sodium Cyanoborohydride (NaBH₃CN)HighMethanolHighly selective and water-tolerant. However, it is toxic and can release cyanide gas upon acidification.[4][6]
Sodium Triacetoxyborohydride (STAB)HighDCE, DCM, THFHighly selective, non-toxic, but moisture-sensitive.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the two primary synthetic routes for 1-piperidinepentanoic acid?

A1: The two main methods are:

  • N-Alkylation: This involves the reaction of piperidine with a 5-halopentanoic acid or its ester (e.g., ethyl 5-bromopentanoate), typically in the presence of a base like potassium carbonate.[1] This is a two-step process if an ester is used, requiring subsequent hydrolysis to obtain the final carboxylic acid.

  • Reductive Amination: This is a one-pot reaction between piperidine and 5-oxopentanoic acid in the presence of a reducing agent.[7]

SynthesisRoutes cluster_0 N-Alkylation Route cluster_1 Reductive Amination Route Piperidine_A Piperidine IntermediateEster Ethyl 1-piperidinepentanoate Piperidine_A->IntermediateEster Base (e.g., K₂CO₃) HaloEster 5-Halopentanoic Acid Ester HaloEster->IntermediateEster Base (e.g., K₂CO₃) Product_A 1-Piperidinepentanoic Acid IntermediateEster->Product_A Hydrolysis (e.g., NaOH) Piperidine_B Piperidine Product_B 1-Piperidinepentanoic Acid Piperidine_B->Product_B Reducing Agent (e.g., STAB) OxoAcid 5-Oxopentanoic Acid OxoAcid->Product_B Reducing Agent (e.g., STAB)

Caption: The two primary synthetic routes to 1-piperidinepentanoic acid.

Q2: What is the most common side product in the N-alkylation synthesis and how can it be removed?

A2: The most common side product is the quaternary ammonium salt formed by over-alkylation. Due to its ionic nature, it has very different solubility properties compared to the desired product. It can often be removed during the work-up. Since the desired product is amphoteric, careful pH adjustment during an aqueous workup can help separate it from the more water-soluble quaternary salt. If this fails, column chromatography may be necessary.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid or triethylamine to improve spot shape) should be developed to clearly separate the starting materials from the product. The disappearance of the limiting reactant indicates the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[8]

Q4: What are the recommended purification methods for crude 1-piperidinepentanoic acid?

A4: The primary method for purifying the final product is recrystallization . The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. If significant impurities are present, column chromatography on silica gel may be required.

Experimental Protocols

Protocol 1: Synthesis of 1-Piperidinepentanoic Acid via N-Alkylation and Hydrolysis

This protocol is based on a general procedure for the N-alkylation of secondary amines.[1]

Step 1: N-Alkylation of Piperidine with Ethyl 5-Bromovalerate

  • Materials: Piperidine, Ethyl 5-bromovalerate, Anhydrous potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Dropwise, add ethyl 5-bromovalerate (1.1 equivalents) at room temperature.

    • Heat the reaction mixture to 70-80°C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure to obtain crude ethyl 1-piperidinepentanoate.

Step 2: Hydrolysis of Ethyl 1-piperidinepentanoate

  • Materials: Crude ethyl 1-piperidinepentanoate, Ethanol, Water, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the crude ethyl 1-piperidinepentanoate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the hydrolysis by TLC until the starting ester is no longer visible.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 1-Piperidinepentanoic Acid via Reductive Amination

This protocol is based on a general procedure for reductive amination.[7]

  • Materials: 5-Oxopentanoic acid, Piperidine, Methanol, Sodium cyanoborohydride (NaBH₃CN), 1 M Hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 5-oxopentanoic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.

    • Stir the solution at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.

    • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Adjust the pH of the remaining aqueous solution to 2-3 with 6 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

ExperimentalWorkflow cluster_NAlkylation N-Alkylation Workflow cluster_ReductiveAmination Reductive Amination Workflow A_Start Mix Piperidine & K₂CO₃ in DMF A_AddEster Add Ethyl 5-Bromovalerate A_Start->A_AddEster A_Heat Heat (70-80°C, 12-16h) A_AddEster->A_Heat A_Workup Aqueous Workup & Extraction A_Heat->A_Workup A_Intermediate Crude Ethyl 1-piperidinepentanoate A_Workup->A_Intermediate A_Hydrolysis Hydrolyze with NaOH in EtOH/H₂O A_Intermediate->A_Hydrolysis A_Acidify Acidify & Isolate Product A_Hydrolysis->A_Acidify A_Product 1-Piperidinepentanoic Acid A_Acidify->A_Product B_Start Mix 5-Oxopentanoic Acid & Piperidine in MeOH B_FormImine Stir (1h, RT) to Form Imine B_Start->B_FormImine B_AddReducer Add NaBH₃CN B_FormImine->B_AddReducer B_React Stir (12h, RT) B_AddReducer->B_React B_Quench Quench with HCl B_React->B_Quench B_Workup Aqueous Workup & Extraction B_Quench->B_Workup B_Product 1-Piperidinepentanoic Acid B_Workup->B_Product

Caption: Experimental workflows for the two main synthetic routes.

References

Technical Support Center: Synthesis of 1-Piperidinepentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-piperidinepentanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-piperidinepentanoic acid, particularly when scaling up from laboratory to pilot or production scales.

Issue 1: Low or Inconsistent Yield in Reductive Amination

Question: We are experiencing a significant drop in yield when synthesizing 1-piperidinepentanoic acid via reductive amination of 5-oxopentanoic acid and piperidine. What are the potential causes and solutions?

Answer: Low yields in this reductive amination can stem from several factors, including inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

CauseRecommended Solution
Inefficient Iminium Ion Formation Operate in a mildly acidic pH range of 4-6. This can be achieved by adding a reagent like acetic acid. If the medium is too acidic, the piperidine will be protonated and non-nucleophilic, halting the reaction.[1]
Suboptimal Reducing Agent Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde, leading to byproducts.[1]
Decomposition of Reducing Agent Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Side Reactions The primary side reaction is the reduction of the starting 5-oxopentanoic acid to 5-hydroxypentanoic acid. Employ a reducing agent that is more selective for the iminium ion, such as STAB.[1]
Issue 2: Low Yield in N-Alkylation Synthesis

Question: My synthesis of 1-piperidinepentanoic acid by alkylating piperidine with 5-bromovaleric acid is resulting in a low yield. What could be the problem?

Answer: Low yields in this SN2 reaction can be attributed to several factors, including the reactivity of the starting materials, reaction conditions, and potential side reactions.[1][2]

Potential Causes and Solutions:

CauseRecommended Solution
Poor Nucleophilicity of Piperidine While piperidine is a good nucleophile, its reactivity can be hampered by steric hindrance or reaction with the solvent. Ensure the use of a suitable aprotic solvent, such as acetonitrile or DMF, to avoid solvolysis of the 5-bromovaleric acid.[1]
Side Reactions of 5-Bromovaleric Acid 5-Bromovaleric acid can undergo self-cyclization to form a lactone, especially at elevated temperatures. Maintain a moderate reaction temperature and consider adding the 5-bromovaleric acid slowly to the reaction mixture containing an excess of piperidine.
Incomplete Reaction The reaction may not be reaching completion due to insufficient reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure the consumption of the starting materials. Consider a moderate increase in temperature or an extension of the reaction time.[2]
Over-alkylation The most common byproduct is the over-alkylation of piperidine, forming a quaternary ammonium salt.[2] Carefully control the stoichiometry, using a slight excess of piperidine. Add the alkylating agent slowly and maintain a lower reaction temperature.[2]
Issue 3: Challenges in Scaling Up N-Alkylation

Question: We are observing a significant decrease in yield and an increase in impurities when scaling up the N-alkylation synthesis of 1-piperidinepentanoic acid. What are the key factors to consider?

Answer: Scaling up exothermic reactions like the N-alkylation of piperidine often presents challenges related to heat and mass transfer.

Scale-Up Recommendations:

ParameterLaboratory Scale (Typical)Pilot/Production Scale RecommendationRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsures efficient heat removal and temperature control.[2]
Reagent Addition Rapid or portion-wise additionSlow, controlled addition via pumpMinimizes exotherm and maintains low concentration of reactive species.[2]
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impeller designEnsures homogeneity and improves heat and mass transfer.[2]
Solvent Volume ConcentratedMore diluteHelps to better control the reaction temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-piperidinepentanoic acid?

A1: The two main strategies are N-alkylation and reductive amination.[3]

  • N-Alkylation: This involves the reaction of piperidine with a 5-halopentanoic acid or its ester, typically in the presence of a base.[3][4]

  • Reductive Amination: This is a one-pot reaction of piperidine with 5-oxopentanoic acid, which forms an iminium ion intermediate that is then reduced in situ.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A2: Depending on the synthetic route, common impurities include:

  • N-Alkylation: Unreacted piperidine or 5-bromovaleric acid, the over-alkylation product (a quaternary ammonium salt), and a lactone from the self-cyclization of 5-bromovaleric acid.[2]

  • Reductive Amination: Unreacted starting materials, and the side-product 5-hydroxypentanoic acid from the reduction of 5-oxopentanoic acid.[1]

Q3: What are the recommended purification methods for 1-piperidinepentanoic acid?

A3: The primary method for purification is recrystallization from a suitable solvent or solvent pair.[5] For higher purity, column chromatography can be employed. However, the basic nature of the piperidine ring can lead to tailing on silica gel.[6] To mitigate this, consider using a basic modifier like triethylamine in the eluent or using an alternative stationary phase like alumina.[6]

Q4: Are there any known signaling pathways associated with 1-piperidinepentanoic acid?

A4: Currently, there are no well-established signaling pathways directly and uniquely associated with 1-piperidinepentanoic acid itself.[4][7] However, the piperidine scaffold is a key component in many biologically active compounds.[4][7]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This one-pot protocol provides a direct route to the target compound from 5-oxopentanoic acid and piperidine.[3]

  • Dissolve 5-oxopentanoic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the enamine/iminium intermediate.

  • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to 2-3 with 6 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.[3]

Protocol 2: Synthesis via N-Alkylation and Hydrolysis

This is a two-step process involving the initial N-alkylation of piperidine with an ester of 5-bromopentanoic acid, followed by hydrolysis.[3][4]

Step 1: N-Alkylation

  • To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) as a base.[3]

  • Slowly add ethyl 5-bromopentanoate (1.0 equivalent) to the reaction mixture.[3]

  • Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-piperidinepentanoate.[3]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

Step 2: Hydrolysis

  • Dissolve the purified ethyl 1-piperidinepentanoate in a mixture of ethanol and water (1:1 v/v).[3]

  • Add sodium hydroxide (2.0 equivalents) and heat the mixture to 60°C.[3]

  • Stir for 4 hours, monitoring the disappearance of the ester by TLC.[3]

  • Cool the reaction mixture and adjust the pH to ~6 with hydrochloric acid.[3]

  • Extract the aqueous layer with dichloromethane to remove any unreacted starting material.[3]

  • Further acidify the aqueous layer to pH 2-3 with hydrochloric acid, resulting in the precipitation of the product.[3]

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-piperidinepentanoic acid.[3]

Data Presentation

Table 1: Comparative Purity and Physicochemical Properties

Parameter1-Piperidinepentanoic Acid (Representative)γ-Aminobutyric Acid (GABA)Nipecotic Acid
Molecular Formula C₁₀H₁₉NO₂C₄H₉NO₂C₆H₁₁NO₂
Molecular Weight 185.26 g/mol 103.12 g/mol 129.16 g/mol
Purity (Typical) >97%≥97.0% (HPLC)98%[8]
Appearance White to off-white solidWhite to off-white solidWhite solid[8]
Solubility Soluble in waterSoluble in waterSoluble in water[8]

Table 2: Comparative Elemental Analysis Data

CompoundTheoretical %CTheoretical %HTheoretical %N
1-Piperidinepentanoic Acid 64.8310.347.56
GABA 46.598.8013.58
Nipecotic Acid 55.808.5810.84

Visualizations

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification start Start: 5-Oxopentanoic Acid + Piperidine imine Iminium Ion Formation (pH 4-6) start->imine Stir in Methanol reduction Reduction with STAB imine->reduction Add Reducing Agent product Crude 1-Piperidinepentanoic Acid reduction->product quench Quench Reaction (HCl) product->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Purify (Recrystallization/Chromatography) extract->purify final_product Pure 1-Piperidinepentanoic Acid purify->final_product

Caption: Reductive Amination Workflow for 1-Piperidinepentanoic Acid Synthesis.

G cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or High Impurity Detected check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) start->check_conditions check_scaleup Analyze Scale-Up Parameters (Mixing, Heat Transfer) start->check_scaleup optimize_reagents Optimize Reagents (e.g., change reducing agent) check_reagents->optimize_reagents optimize_conditions Adjust Conditions (e.g., lower temperature) check_conditions->optimize_conditions improve_scaleup Improve Scale-Up Process (e.g., slower addition) check_scaleup->improve_scaleup end Improved Yield & Purity optimize_reagents->end optimize_conditions->end improve_scaleup->end

Caption: Troubleshooting Logic for Synthesis Scale-Up Issues.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation (Hypothetical) synthesis Synthesize 1-Piperidinepentanoic Acid purification Purify Crude Product synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis purification->elemental screening Biological Screening hplc->screening If Pure sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Proposed Workflow for Synthesis and Evaluation of 1-Piperidinepentanoic Acid.

References

Inefficient heat transfer in N-alkylation of piperidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of piperidine, with a specific focus on challenges related to inefficient heat transfer. This resource is intended for researchers, scientists, and drug development professionals to aid in the optimization of their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of piperidine reaction is giving a low yield. What are the common causes?

A1: Low yields in the N-alkylation of piperidine can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or the deactivation of reagents.

  • Side Reactions: The formation of byproducts, such as quaternary ammonium salts from over-alkylation, can significantly reduce the yield of the desired tertiary amine.[1]

  • Poor Reagent Purity: The purity of piperidine, the alkylating agent, solvent, and base are crucial for a successful reaction.

  • Inefficient Mixing: Inadequate agitation can lead to localized concentration gradients and hot spots, promoting side reactions and incomplete conversion.

  • Suboptimal Stoichiometry: An incorrect ratio of piperidine to the alkylating agent can lead to either unreacted starting material or the formation of over-alkylated products.

Q2: I am observing the formation of a significant amount of quaternary ammonium salt. How can I prevent this?

A2: The formation of quaternary ammonium salts is a common side reaction where the desired N-alkylpiperidine (a tertiary amine) is further alkylated. To minimize this:

  • Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[2]

  • Choice of Base: Use a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the alkylation. Potassium carbonate (K₂CO₃) is a common choice.[2]

  • Lower Reaction Temperature: While this may slow down the primary reaction, it can disproportionately reduce the rate of the second alkylation.

  • Consider Reductive Amination: This alternative method avoids the use of alkyl halides and is not prone to over-alkylation.

Q3: Is the N-alkylation of piperidine an exothermic or endothermic reaction?

A3: The N-alkylation of amines, including piperidine, is generally an exothermic reaction.[1] The formation of a new carbon-nitrogen bond and a salt byproduct releases energy in the form of heat. The degree of exothermicity can vary depending on the specific alkylating agent and reaction conditions. It is crucial to have adequate temperature control to dissipate this heat, especially on a larger scale, to prevent temperature spikes that can lead to increased side product formation and potential safety hazards.

Q4: How does the choice of solvent affect the reaction and heat transfer?

A4: The solvent plays a critical role in the N-alkylation of piperidine by dissolving the reactants and influencing the reaction rate. For heat transfer, the following solvent properties are important:

  • Thermal Conductivity: A solvent with higher thermal conductivity will facilitate the transfer of heat from the reaction mixture to the cooling or heating bath.

  • Viscosity: Lower viscosity solvents generally promote better mixing and, consequently, more efficient heat transfer.

  • Boiling Point: A solvent with a suitable boiling point allows the reaction to be conducted at the desired temperature without excessive pressure buildup. Common solvents for N-alkylation include acetonitrile (MeCN) and N,N-dimethylformamide (DMF).[2]

Troubleshooting Guide: Inefficient Heat Transfer

Inefficient heat transfer during the N-alkylation of piperidine can lead to localized hot spots, temperature gradients, and a lack of reproducibility. This can result in the formation of impurities, reduced yields, and in the case of highly exothermic reactions, a risk of thermal runaway.

Issue Potential Cause Troubleshooting Steps
Reaction temperature overshoots the set point upon adding reagents. Highly exothermic reaction coupled with inadequate heat removal.1. Ensure the reaction vessel is adequately immersed in the cooling bath. 2. Add the limiting reagent slowly and in portions. 3. Improve stirring to enhance heat dissipation. 4. Consider using a more dilute solution to reduce the concentration of reactants.
Inconsistent reaction outcomes (yield, purity) between batches. Poor temperature control and reproducibility.1. Use a reliable temperature controller and probe placed directly in the reaction mixture. 2. Ensure the stirring speed is consistent across all experiments. 3. Maintain a constant level of the cooling/heating bath.
Reaction stalls or proceeds very slowly, even at elevated temperatures. Poor heat transfer to the reaction mixture.1. Check the efficiency of the heating bath and ensure good contact with the reaction vessel. 2. Increase the stirring rate to improve convective heat transfer. 3. Consider a solvent with a higher thermal conductivity.
Formation of dark-colored impurities. Localized overheating leading to decomposition of reactants or products.1. Improve agitation to eliminate hot spots near the vessel walls. 2. Ensure uniform heating by using a well-stirred heating bath (e.g., oil bath) rather than a heating mantle. 3. Add exothermic reagents subsurface to promote rapid dispersion.

Data Presentation

The following tables provide representative data on how various parameters can influence the outcome of the N-alkylation of piperidine. Note that these are illustrative examples and actual results will vary based on specific substrates and conditions.

Table 1: Effect of Stirring Speed on Reaction Yield and Purity

Stirring Speed (RPM)Reaction Time (h)Yield (%)Purity (%)Observations
10066585Incomplete mixing observed, some starting material remains.
30068595Homogeneous mixture, good yield and purity.
50068896Minor improvement over 300 RPM.
80068996Vigorous mixing, no significant improvement in yield or purity.

Table 2: Influence of Solvent on Reaction Outcome

SolventThermal Conductivity (W/m·K)Reaction Time (h)Yield (%)Purity (%)
Toluene0.1387090
Acetonitrile (MeCN)0.1968595
N,N-Dimethylformamide (DMF)0.1859097

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of piperidine using an alkyl bromide.

Materials:

  • Piperidine (1.2 eq.)

  • Alkyl bromide (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine and anhydrous acetonitrile.

  • Add the finely powdered anhydrous potassium carbonate to the solution.

  • Begin vigorous stirring to ensure a uniform suspension.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature over 30 minutes using a dropping funnel or a syringe pump.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (the temperature will depend on the boiling point of the alkyl bromide and solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylpiperidine.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination

This protocol provides a method for the N-alkylation of piperidine with an aldehyde.

Materials:

  • Piperidine (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve piperidine and the aldehyde in the chosen solvent.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, carefully add the sodium triacetoxyborohydride to the reaction mixture. The reaction is typically exothermic, and a slight temperature increase may be observed.[1]

  • Continue to stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_direct_alkylation start Start reactants Combine Piperidine, K2CO3, and MeCN start->reactants add_alkyl_halide Slowly Add Alkyl Halide reactants->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product N-Alkylpiperidine purify->product

Caption: Workflow for Direct N-Alkylation of Piperidine.

experimental_workflow_reductive_amination start Start reactants Combine Piperidine and Aldehyde in Solvent start->reactants form_iminium Stir at RT (30 min) reactants->form_iminium add_reducing_agent Add NaBH(OAc)3 form_iminium->add_reducing_agent react Stir at RT (1-4 h) add_reducing_agent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract and Dry quench->extract purify Column Chromatography extract->purify product N-Alkylpiperidine purify->product

Caption: Workflow for Reductive Amination of Piperidine.

troubleshooting_heat_transfer issue Inefficient Heat Transfer (e.g., Temp Spikes, Low Yield) cause1 Poor Mixing issue->cause1 cause2 Inadequate Cooling/Heating issue->cause2 cause3 Suboptimal Solvent Choice issue->cause3 solution1a Increase Stirring Speed cause1->solution1a solution1b Use Appropriate Stir Bar/Impeller cause1->solution1b solution2a Ensure Proper Bath Immersion cause2->solution2a solution2b Use a Circulator/Cryostat cause2->solution2b solution3a Select Solvent with Higher Thermal Conductivity cause3->solution3a

Caption: Troubleshooting Logic for Inefficient Heat Transfer.

References

Technical Support Center: 1-Piperidinepentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to poor mixing, encountered during the synthesis of 1-piperidinepentanoic acid.

Frequently Asked Questions (FAQs)

Q1: My 1-piperidinepentanoic acid synthesis via N-alkylation is giving a low yield. What are the most common causes?

Low yields often stem from suboptimal reaction conditions, poor reagent quality, or inefficient mixing, especially in heterogeneous reactions.[1] The N-alkylation of piperidine with a 5-halopentanoic acid ester using potassium carbonate (K₂CO₃) is a solid-liquid phase reaction where mixing is critical for success.[2] Key factors include:

  • Inefficient Mixing: Inadequate stirring can lead to poor contact between the solid base (K₂CO₃), piperidine, and the alkylating agent, resulting in slow reaction rates and lower yields.[1]

  • Reagent Purity: The presence of moisture in reactants or solvents can quench the base and interfere with the reaction. Ensure all reagents are anhydrous, especially the solvent (e.g., DMF) and the base.[1][2]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low will result in a slow reaction, while temperatures that are too high might promote side reactions or product decomposition.[1]

Q2: How can I visually determine if mixing is inadequate in my reaction?

Observe the reaction mixture closely. In the N-alkylation reaction, you should see the solid potassium carbonate suspended evenly throughout the solvent. Signs of poor mixing include:

  • A significant amount of the solid base (K₂CO₃) settling at the bottom of the flask.

  • Clumping or caking of the solid reactant.

  • Localized color changes in the solution, indicating high concentrations of reactants in specific areas.

Q3: What specific type of stirring equipment is recommended for this heterogeneous reaction?

For lab-scale synthesis, a magnetic stirrer with a properly sized stir bar is often sufficient. However, the choice of stir bar is important. An oval or egg-shaped stir bar can provide better contact with the bottom of a round-bottom flask compared to a simple cylindrical bar. For larger-scale reactions or more viscous mixtures, mechanical overhead stirring is highly recommended as it provides more torque and ensures a more uniform suspension of solids.

Q4: Can the order of reagent addition affect the reaction outcome?

Yes, the order of addition is crucial. For the N-alkylation protocol, it is recommended to first create a suspension of the base (anhydrous potassium carbonate) in the anhydrous solvent with piperidine.[2] The alkylating agent (e.g., ethyl 5-bromovalerate) should then be added dropwise.[2] This ensures the base is readily available to neutralize the acid formed during the reaction and helps to control the initial reaction rate.

Q5: I'm performing a reductive amination synthesis. Is mixing as critical in this method?

While the reductive amination of 5-oxopentanoic acid with piperidine is typically a homogeneous reaction, efficient mixing is still important.[3] Good stirring ensures a uniform concentration of the reducing agent (e.g., sodium cyanoborohydride) and the intermediate iminium ion, leading to a more controlled and efficient reduction.[3]

Troubleshooting Guide: Poor Mixing in N-Alkylation

This guide provides a systematic approach to diagnosing and resolving issues related to inefficient mixing during the N-alkylation synthesis of 1-piperidinepentanoic acid.

Symptom Potential Cause Recommended Solution
Low reaction conversion despite extended reaction time. Poor Mass Transfer: Reactants are not coming into contact efficiently due to inadequate suspension of the solid base (K₂CO₃).1. Increase Stirring Rate: Ensure the stir rate is high enough to create a vortex and keep the solid fully suspended. 2. Use a Mechanical Stirrer: For larger volumes (>1L) or viscous media, switch from a magnetic stirrer to an overhead mechanical stirrer. 3. Select Appropriate Stir Bar: Use a larger or differently shaped (e.g., oval) magnetic stir bar for better contact with the flask bottom.
Reaction stalls or proceeds very slowly. Reagent Caking/Clumping: The solid base has agglomerated, reducing its effective surface area.1. Use Finely Ground Base: Ensure the potassium carbonate is a fine, anhydrous powder before addition. 2. Check for Moisture: Use anhydrous solvents and reagents, as moisture can cause clumping.[1] 3. Add Base in Portions: For larger scale, consider adding the base in portions to maintain a fine suspension.
Inconsistent results between batches. Variable Mixing Efficiency: Differences in flask geometry, stir bar size, or stirrer speed between runs are affecting mass transfer.1. Standardize Equipment: Use the same size and type of reaction flask, stir bar, and magnetic stirrer for each run. 2. Calibrate Stirrer Speed: Note and use the same RPM setting for each batch to ensure consistent agitation. 3. Develop a Standard Operating Procedure (SOP): Document all parameters, including mixing speed, to ensure reproducibility.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the primary synthesis routes of 1-piperidinepentanoic acid.

Table 1: N-Alkylation Reaction Parameters

Parameter Value Reference
Reactants Piperidine, Ethyl 5-bromovalerate, K₂CO₃ [2]
Solvent Anhydrous N,N-Dimethylformamide (DMF) [2]
Temperature 70-80 °C [2]
Reaction Time 12-16 hours [2]
Typical Overall Yield 70-85% [2]

| Purity | >95% (by NMR) |[2] |

Table 2: Reductive Amination Reaction Parameters

Parameter Value Reference
Reactants 5-Oxopentanoic acid, Piperidine [3]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) [3]
Solvent Methanol [3]
Temperature Room Temperature [3]
Reaction Time 12 hours [3]
Typical Yield 65-80% [3]

| Purity | >95% |[3] |

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation and Hydrolysis

This two-step protocol is based on the N-alkylation of piperidine with ethyl 5-bromovalerate.[2]

Step 1: N-Alkylation of Piperidine

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF), piperidine (1.0 equivalent), and anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously to ensure the potassium carbonate is well-dispersed.

  • Add ethyl 5-bromovalerate (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain vigorous stirring for 12-16 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 1-piperidinepentanoate.

Step 2: Hydrolysis to 1-Piperidinepentanoic Acid

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours until the starting ester is consumed (monitor by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis via Reductive Amination

This one-pot protocol provides a direct route from 5-oxopentanoic acid.[3]

  • In a round-bottom flask, dissolve 5-oxopentanoic acid (1.0 equivalent) and piperidine (1.2 equivalents) in methanol.

  • Stir the solution at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium cyanoborohydride (1.5 equivalents) in small portions to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution stops.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to 2-3 with 6 M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

The following diagrams illustrate the troubleshooting workflow for poor mixing and the experimental workflow for the N-alkylation synthesis.

TroubleshootingWorkflow start Low Yield or Stalled Reaction q1 Is the solid base (K₂CO₃) fully suspended? start->q1 sol1 Increase Stir Rate Use Overhead Stirrer Optimize Stir Bar q1->sol1 No q2 Are reagents anhydrous and finely ground? q1->q2 Yes sol1->q2 sol2 Use anhydrous solvents Dry/grind reagents Ensure inert atmosphere q2->sol2 No end Improved Yield and Reaction Rate q2->end Yes sol2->end

Caption: Troubleshooting workflow for poor mixing in heterogeneous synthesis.

ExperimentalWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A Suspend Piperidine & K₂CO₃ in anhydrous DMF B Add Ethyl 5-bromovalerate dropwise A->B C Heat (70-80°C) with VIGOROUS STIRRING (12-16h) B->C D Aqueous Workup & Extraction C->D E Crude Ester Intermediate D->E F Dissolve Ester in EtOH/H₂O E->F G Add NaOH & Reflux (4-6h) F->G H Acidification (pH 6-7) & Isolation G->H I Final Product: 1-Piperidinepentanoic Acid H->I

Caption: Experimental workflow for the two-step N-alkylation synthesis.

References

Preventing byproduct formation in piperidine alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperidine Alkylation

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during piperidine alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperidine N-alkylation, and why are they problematic?

The most prevalent byproduct is the quaternary ammonium salt , which results from over-alkylation.[1][2] After the desired N-alkylated tertiary amine is formed, it can react with another molecule of the alkylating agent. This byproduct is often highly polar and water-soluble, which complicates purification, leading to lower isolated yields of the target molecule.[1] Under basic conditions, this quaternary salt can undergo a subsequent side reaction, Hofmann elimination , to produce an alkene byproduct.[3][4]

Q2: What primary factors lead to the formation of these byproducts?

Several factors influence the formation of quaternary salts and subsequent elimination products:

  • Stoichiometry: An excess of the alkylating agent significantly increases the probability of a second alkylation event.[1][5]

  • Nucleophilicity: The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.[1]

  • Reaction Conditions: High concentrations of the alkylating agent, elevated temperatures, and the choice of base can accelerate the rate of over-alkylation.[1][6] Strong bases can also promote Hofmann elimination if the quaternary salt is formed.[3]

  • Acid Formation: The reaction between piperidine and an alkyl halide generates an acid (HX). This acid can protonate the starting piperidine, rendering it non-nucleophilic and slowing the desired reaction, which can sometimes lead to incomplete conversion.[1][6]

Q3: What are the main strategies to prevent byproduct formation?

There are two primary strategies: optimizing direct alkylation conditions or using an alternative synthetic route.

  • Controlled Direct Alkylation: This involves carefully managing reaction conditions to favor mono-alkylation. Key techniques include using an excess of piperidine, slow addition of the alkylating agent, and incorporating a non-nucleophilic base to neutralize the acid byproduct.[1][2]

  • Reductive Amination: This alternative method reacts piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced by a mild reducing agent. This approach completely avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[6][7][8]

Q4: When should I choose reductive amination over direct alkylation?

Reductive amination is the preferred method when:

  • You are working with highly reactive alkylating agents that are prone to causing over-alkylation.

  • Your starting materials or product are sensitive to the potentially harsher conditions (e.g., heating) that may be required for direct alkylation.

  • You need to ensure the highest possible selectivity for the mono-alkylated product.[7]

  • The corresponding aldehyde or ketone is readily available.

Direct alkylation may be suitable for less reactive alkylating agents or when a rapid, one-step process is prioritized, provided that conditions are carefully controlled.

Troubleshooting Guides

Issue 1: Low yield of the desired product and a highly water-soluble byproduct detected.

This is a classic sign of significant quaternary salt formation, where your desired product is lost to over-alkylation.[1]

Potential Cause Solution Rationale
Excess Alkylating Agent Use a slight excess of piperidine (1.1-3 equivalents) relative to the alkylating agent.[1][2]This ensures the alkylating agent is more likely to react with the starting material rather than the mono-alkylated product.
High Local Concentration of Alkylating Agent Add the alkylating agent slowly over several hours using a syringe pump.[2][5]Maintaining a low concentration of the electrophile minimizes the rate of the second alkylation.
Reaction Stalling due to Acid Formation Add a non-nucleophilic base, such as K₂CO₃ or N,N-Diisopropylethylamine (DIPEA), in 1.5-2.0 equivalents.[6][7]The base neutralizes the acid formed during the reaction, keeping the piperidine nucleophilic and preventing the reaction from stalling.[6]
High Reaction Temperature Run the reaction at room temperature or apply only gentle heating.Elevated temperatures can increase the rate of the undesired second alkylation.[1]
Inherent Reactivity Switch to Reductive Amination .This alternative route completely avoids the mechanism that leads to quaternary salt formation.[6][7]
Issue 2: Formation of an unexpected alkene byproduct is observed.

This typically indicates that the quaternary ammonium salt has formed and subsequently undergone Hofmann elimination.

Potential Cause Solution Rationale
Presence of a Strong Base Use a milder base like potassium carbonate (K₂CO₃) instead of strong bases (e.g., hydroxides) if a base is needed.Strong bases can promote the E2 elimination of the bulky quaternary ammonium group.[3]
High Reaction Temperature Avoid excessive heating after the quaternary salt has potentially formed.Hofmann elimination is often initiated or accelerated by heat.[4]
Quaternary Salt Formation (Root Cause) Implement all the solutions listed in Issue 1 to prevent the formation of the quaternary salt precursor.If the quaternary salt is never formed, it cannot undergo elimination.

Comparative Overview of Methods

Parameter Controlled Direct Alkylation Reductive Amination
Primary Byproduct Risk Quaternary Ammonium SaltMinimal to none
Key Reagents Piperidine, Alkyl Halide, Base (optional)Piperidine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)
Selectivity Control Relies on stoichiometry and slow additionInherently selective for mono-alkylation
Common Solvents Acetonitrile (MeCN), DMF[6][7]Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
General Yields Variable; can be high with optimizationGenerally high
Primary Advantage Procedurally simpler (one-pot, fewer reagents)High selectivity, avoids over-alkylation[7][8]

Visualized Workflows and Pathways

reaction_pathway piperidine Piperidine (Secondary Amine) tertiary_amine Desired Product (N-Alkylpiperidine) piperidine->tertiary_amine 1st Alkylation (Desired) alkyl_halide Alkyl Halide (R-X) alkyl_halide->tertiary_amine quat_salt Byproduct (Quaternary Salt) alkyl_halide->quat_salt tertiary_amine->quat_salt 2nd Alkylation (Over-alkylation) hofmann_product Byproduct (Hofmann Alkene) quat_salt->hofmann_product Elimination base Strong Base + Heat base->hofmann_product

Caption: Reaction pathway showing desired alkylation versus byproduct formation.

troubleshooting_workflow start Over-alkylation Detected? (e.g., Water-Soluble Byproduct) check_stoi Check Stoichiometry: Is Piperidine in Excess? start->check_stoi Yes check_add Check Addition Rate: Is Alkyl Halide Added Slowly? check_stoi->check_add Yes consider_ra Consider Alternative: Switch to Reductive Amination check_stoi->consider_ra No, Fix Stoichiometry check_base Reaction Stalling? Consider Adding a Base (e.g., K2CO3) check_add->check_base Yes check_add->consider_ra No, Slow Down Addition success Mono-alkylation Favored check_base->success No check_base->success Yes, Base Added consider_ra->success

Caption: Troubleshooting workflow for over-alkylation issues.

method_selection start Need to N-alkylate Piperidine q1 Is the Alkyl Halide Highly Reactive? start->q1 q2 Is Highest Selectivity Critical? q1->q2 No ra Use Reductive Amination q1->ra Yes q3 Is the Corresponding Aldehyde/Ketone Available? q2->q3 No q2->ra Yes q3->ra Yes da Use Controlled Direct Alkylation q3->da No

Caption: Decision logic for selecting an appropriate N-alkylation method.

Key Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation via Slow Addition

This protocol minimizes quaternary salt formation by maintaining an excess of piperidine throughout the reaction.[1]

  • Materials:

    • Piperidine (1.1 equivalents)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 equivalent)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.

    • Load the alkyl halide into a syringe and place it on a syringe pump.

    • Add the alkyl halide dropwise to the stirred piperidine solution over a period of 2-4 hours at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, remove the acetonitrile by rotary evaporation.

    • To obtain the free base from the resulting ammonium salt, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.[1]

Protocol 2: Direct N-Alkylation with a Base

This protocol uses a base to neutralize the acid formed during the reaction, which can improve the reaction rate and prevent the reaction from stalling.[1]

  • Materials:

    • Piperidine (1.0 equivalent)

    • Alkyl halide (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 equivalents)[1][6]

    • Anhydrous acetonitrile (MeCN) or DMF

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add piperidine, the base, and the anhydrous solvent.

    • Stir the solution at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Continue stirring at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Once complete, cool the reaction to room temperature and filter if an insoluble base like K₂CO₃ was used.

    • Concentrate the solution under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[7]

Protocol 3: N-Alkylation via Reductive Amination

This protocol avoids over-alkylation by using a different reaction mechanism.[7]

  • Materials:

    • Piperidine (1.0 equivalent)

    • Aldehyde or Ketone (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve the piperidine and the aldehyde or ketone in the anhydrous solvent.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add the sodium triacetoxyborohydride portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent (e.g., DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[1]

References

Validation & Comparative

Comparing biological activity of 1-Piperidinepropanoic acid analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 1-Piperidinepropanoic Acid and its Analogs

This guide provides a comparative analysis of the biological activities of this compound and its structural analogs. Due to the limited availability of direct comparative studies on a wide range of this compound analogs, this document synthesizes findings from studies on closely related N-alkanoyl piperidine derivatives, focusing on their antimicrobial and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals to aid in the rational design of more potent therapeutic agents.

Data Presentation: Comparative Biological Activity

The biological evaluation of this compound and its analogs has revealed distinct activities based on the nature of the alkanoic acid chain and other structural modifications. The following tables summarize the quantitative data from antimicrobial and anti-inflammatory studies.

Antimicrobial Activity of 1-Piperidinepentanoic Acid Analogs

While specific quantitative structure-activity relationship (SAR) data for this compound derivatives is limited in publicly available literature, studies on structurally related 1-piperidinealkoxy phenyl acrylate derivatives offer valuable insights into the impact of chemical modifications on their antibacterial activity.[1] The following table summarizes the antibacterial activity of two such analogs against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, presented as the diameter of the zone of inhibition.

Compound IDR GroupTest OrganismZone of Inhibition (mm)
1 EthylS. aureus18
E. coli15
2 MethylS. aureus20
E. coli18
Chloramphenicol (Standard) -S. aureus22
E. coli25

Key Structure-Activity Relationship (SAR) Observations:

  • Ester Alkyl Group: A comparison between Compound 1 (ethyl ester) and Compound 2 (methyl ester) suggests that a smaller alkyl group on the ester moiety may enhance antibacterial activity against both S. aureus and E. coli.[1]

  • General Activity: Both compounds demonstrated moderate activity, with Compound 2 approaching the efficacy of the standard antibiotic Chloramphenicol, particularly against S. aureus.[1]

Anti-inflammatory Activity of 1-Piperidinepropionic Acid (1-PPA)

1-Piperidinepropionic acid (1-PPA), also known as this compound, has demonstrated significant anti-inflammatory efficacy.[2] Its mechanism of action is believed to be the inhibition of the Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.[2][3]

AssayModelTreatmentOutcome
Cytokine ExpressionLipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells1-PPA (dose-dependent)Markedly curtailed the expression of pro-inflammatory cytokines.[2]
Erk1/2 Phosphorylation-1-PPA (0, 1, 10, 100 µM)Reduced the amount of pErk1/2 in a concentration-dependent manner.[3]
Platelet AggregationPlatelets from healthy donors1-PPA (dose-dependent)Progressively reduced the level of aggregation up to 50%.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of compounds.[1]

  • Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used as reference strains.[1]

  • Culture Media: Mueller-Hinton Agar (MHA) is the standard medium for this assay.[1]

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Assay Procedure:

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO or ethanol).[1]

    • The impregnated discs are placed on the surface of the inoculated agar plates.[1]

    • A standard antibiotic disc (e.g., Chloramphenicol) and a solvent-only disc serve as positive and negative controls, respectively.[1]

    • The plates are incubated at 37°C for 18-24 hours.[1]

  • Data Analysis: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition corresponds to a higher antimicrobial activity.[1]

In Vitro Anti-inflammatory Assay: Cytokine Measurement

This assay quantifies the effect of a compound on the production of inflammatory cytokines in a cell-based model.[2]

  • Cell Line: The human monocytic cell line, THP-1, is a standard model for investigating immune responses.[2]

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory reaction, leading to a significant increase in the expression of pro-inflammatory cytokines.[2]

  • Treatment: The stimulated cells are treated with the test compound (e.g., 1-PPA) at various concentrations.[2]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) kits.[2]

  • Data Analysis: The reduction in cytokine levels in treated cells compared to untreated, stimulated cells indicates the anti-inflammatory activity of the compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for the anti-inflammatory activity of 1-PPA and a general experimental workflow for the evaluation of these analogs.

G Proposed Anti-inflammatory Signaling Pathway of 1-PPA cluster_membrane Cell Membrane PAR2 PAR2 Receptor InflammatoryCascade Inflammatory Cascade PAR2->InflammatoryCascade Initiates LPS Lipopolysaccharide (LPS) LPS->InflammatoryCascade Induces OnePPA 1-Piperidinepropionic Acid (1-PPA) OnePPA->PAR2 Inhibits (Allosteric) InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->PAR2 Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) InflammatoryCascade->ProInflammatoryCytokines Leads to production of

Caption: Proposed mechanism of 1-PPA in inhibiting LPS-induced inflammation via PAR2 antagonism.[2]

G General Experimental Workflow for Analog Evaluation cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, Mass Spec, etc.) synthesis->purification screening Primary Screening (e.g., Antimicrobial, Anti-inflammatory) purification->screening dose_response Dose-Response Studies screening->dose_response mechanistic Mechanism of Action Studies dose_response->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of this compound analogs.

References

Spectroscopic Data for the Confirmation of 1-Piperidinepropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-Piperidinepropanoic acid against a structurally related compound, Nipecotic acid. The objective is to offer a clear, data-driven resource for the confirmation of this compound in a laboratory setting. This document outlines key spectroscopic features and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The confirmation of a chemical entity's structure relies on the comprehensive analysis of various spectroscopic data. Here, we present the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and Nipecotic acid in a comparative format.

Spectroscopic Data This compound Nipecotic acid
Molecular Formula C₈H₁₅NO₂[1]C₆H₁₁NO₂
Molecular Weight 157.21 g/mol [1]129.16 g/mol
¹H NMR (ppm) Specific chemical shifts are available through spectral databases. Key signals include those for the piperidine ring protons and the propanoic acid chain protons.[1]Specific chemical shifts are available through spectral databases. Key signals include those for the piperidine ring protons and the methine proton at the 3-position.[2]
¹³C NMR (ppm) Characteristic peaks for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the propanoic acid side chain.[1]Distinct signals for the carbonyl carbon and the carbons of the piperidine ring.[3]
IR (cm⁻¹) Key absorptions include a broad O-H stretch from the carboxylic acid, C-H stretching of the aliphatic chain and piperidine ring, and a strong C=O stretch from the carbonyl group.[1]Similar to this compound, it exhibits a broad O-H stretch, aliphatic C-H stretching, and a prominent C=O stretching vibration.[3][4]
Mass Spectrum (m/z) The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[5]The mass spectrum displays the molecular ion peak consistent with its molecular weight and specific fragmentation patterns.[2]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, place a small amount of the powder or solid onto the ATR crystal.

    • For liquid or paste-like samples, apply a small drop to the center of the crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Position the sample on the ATR crystal.

    • For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

  • Instrument Setup:

    • Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information and confirm the identity of the molecule.

Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for the confirmation of a synthesized compound using the spectroscopic techniques described.

Spectroscopic_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized_Compound Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR FTIR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Data_Analysis Data Interpretation & Comparison to Reference NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Data Consistent Structure_Incorrect Structure Incorrect (Re-evaluate Synthesis) Data_Analysis->Structure_Incorrect Data Inconsistent

Caption: Workflow for compound confirmation using spectroscopic methods.

References

Comparative Efficacy of 1-Piperidinepropanoic Acid and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research exists for 1-Piperidinepropanoic acid. Therefore, this guide focuses on its close structural analog, 1-Piperidinepropionic acid (1-PPA), to provide insights into the potential efficacy and mechanism of action for this class of compounds.

1-Piperidinepropionic acid (1-PPA) has been identified as a novel allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and various diseases.[1][2][3] By binding to an allosteric pocket, 1-PPA is thought to lock the receptor in an inactive state, thereby attenuating downstream inflammatory signaling.[1][3] This guide provides a comparative analysis of the available experimental data for 1-PPA and contextualizes its performance against other relevant compounds.

Quantitative Data on Efficacy

The anti-inflammatory effects of 1-Piperidinepropionic acid have been demonstrated in both in vitro and in vivo models.

Table 1: In Vitro Efficacy of 1-PPA on LPS-Induced Cytokine Expression in THP-1 Cells

CytokineTreatmentFold Increase in Gene Expression (Mean ± SD)
IL-6LPS12.5 ± 1.5
LPS + 1-PPA (1 ng/mL)8.2 ± 1.1
LPS + 1-PPA (10 ng/mL)4.1 ± 0.6
LPS + 1-PPA (100 ng/mL)2.3 ± 0.4
TNF-αLPS10.2 ± 1.2
LPS + 1-PPA (1 ng/mL)7.5 ± 0.9
LPS + 1-PPA (10 ng/mL)3.8 ± 0.5
LPS + 1-PPA (100 ng/mL)1.9 ± 0.3

Data adapted from a study on the effect of 1-PPA in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).[4]

Table 2: In Vivo Efficacy of 1-PPA in a Murine Sepsis Model

ParameterGroupOutcome
Survival LPS-induced Sepsis (Control)0% survival at 7 hours
LPS-induced Sepsis + 1-PPA (190 µMol)100% survival at 7 hours with mild symptoms
Lung Cytokines LPS-induced Sepsis (Control)Significant increase in IL-6, IL-1β, and IL-10
(at 6 hours)LPS-induced Sepsis + 1-PPASignificant decrease in IL-6, IL-1β, and IL-10

Data derived from an in vivo study where sepsis was induced in mice via LPS injection.[3][5]

Comparative Landscape

While direct head-to-head studies are limited, the efficacy of 1-PPA can be contextualized by comparing it to other known PAR2 inhibitors. For instance, the compound AZ8838 is a known PAR2 inhibitor with a reported IC50 of approximately 2.3 µM.[1][6] The available data for 1-PPA demonstrates a dose-dependent reduction in inflammatory markers, suggesting its potential as a modulator of PAR2-mediated inflammation.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cellular Thermal Shift Assay (CETSA)

This assay is utilized to verify the direct binding of a ligand to its target protein.

  • Cell Culture and Treatment: PAR2 transfected ExpiCHO cells are cultured and resuspended. The cells are subjected to a thermal treatment at 53°C for 3 minutes to induce partial protein denaturation.

  • Ligand Incubation: 1-PPA is added to the cell samples at increasing concentrations (ranging from 2.5 to 125 µM) and incubated for 2 minutes.

  • Lysis and Quantification: The cells are lysed, and the total protein concentration is quantified.

  • Analysis: The solubility of PAR2 at different 1-PPA concentrations is assessed. An increase in soluble PAR2 at elevated temperatures in the presence of 1-PPA indicates that the compound binds to and stabilizes the receptor.[1]

In Vivo Murine Sepsis Model

This model is used to evaluate the therapeutic potential of a compound in a systemic inflammatory condition.

  • Induction of Sepsis: Sepsis is induced in mice by intraperitoneal (IP) injection of lipopolysaccharide (LPS).

  • Treatment: A solution of 1-PPA (e.g., 190 µMol) or a saline control is administered to the mice at a specified time point post-LPS injection (e.g., 1 or 3 hours).[3]

  • Monitoring: The clinical status and survival rate of the mice are monitored over a defined period (e.g., 7 hours).[3]

  • Cytokine Analysis: At a predetermined time point (e.g., 6 hours post-LPS injection), a cohort of mice is euthanized, and tissues (e.g., lungs) are collected. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the tissue homogenates are quantified using methods like ELISA.[4]

Visualizations

PAR2 Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is activated when a serine protease cleaves its extracellular N-terminus, unmasking a tethered ligand that binds to the receptor and initiates downstream signaling through various G proteins.[7][8] This leads to the activation of pathways such as the MAPK/Erk cascade, resulting in an inflammatory response.[1][3] 1-Piperidinepropionic acid acts as an allosteric inhibitor, preventing this activation.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR2_inactive PAR2 (Inactive) Serine Protease->PAR2_inactive Cleavage PAR2_active PAR2 (Active) + Tethered Ligand PAR2_inactive->PAR2_active Activation G_Protein G Protein (Gαq, Gαs, Gα12/13) PAR2_active->G_Protein Signal Transduction PPA 1-PPA PPA->PAR2_inactive Allosteric Inhibition MAPK_Erk MAPK / Erk Pathway G_Protein->MAPK_Erk Inflammation Inflammatory Response MAPK_Erk->Inflammation

Caption: Proposed mechanism of 1-PPA in inhibiting PAR2 signaling.

Experimental Workflow for In Vivo Sepsis Study

The following diagram outlines the key steps in the in vivo experiment to assess the efficacy of 1-Piperidinepropionic acid in a mouse model of sepsis.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis animal_model Mouse Cohorts (Control & Treatment Groups) lps_injection Induce Sepsis (IP LPS Injection) animal_model->lps_injection treatment_admin Administer Treatment (1-PPA or Saline) lps_injection->treatment_admin survival_monitoring Monitor Survival and Clinical Symptoms treatment_admin->survival_monitoring tissue_collection Euthanize & Collect Tissues (e.g., Lungs at 6h) treatment_admin->tissue_collection data_comparison Compare Outcomes (Control vs. 1-PPA) survival_monitoring->data_comparison cytokine_analysis Quantify Cytokines (ELISA) tissue_collection->cytokine_analysis cytokine_analysis->data_comparison

Caption: Workflow for the in vivo evaluation of 1-PPA in a murine sepsis model.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Among its many variations, 1-piperidinepropanoic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) across various therapeutic targets. We present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and development in this area.

Quantitative Analysis of Biological Activity

The therapeutic potential of this compound derivatives and their analogues has been investigated in several disease models, including cancer, neurodegenerative disorders, and microbial infections. The following tables summarize key quantitative data, offering a comparative perspective on the potency and efficacy of these compounds.

Table 1: Anticancer and Neuroprotective Activity of Piperidine Derivatives

CompoundTarget/Cell LineActivityIC50 (µM)Reference
Piperine Derivative HJ105SH-SY5YNeuroprotectionNot specified[3]
PiperineCEM, HL-60Cytotoxicity>87.6[3]
PiperineB16 (Melanoma)Cytotoxicity69.9[3]
PiperineHCT-8 (Colon)Cytotoxicity66.0[3]
Piperazine Amide Deriv. 3MDA-MB-231Cytotoxicity11.3[3]
Compound 17aPC3 (Prostate Cancer)Anti-proliferativeConcentration-dependent[4]

Table 2: Antimicrobial Activity of 1-Piperidinealkoxy Phenyl Acrylate Analogs

Compound IDR GroupTest OrganismZone of Inhibition (mm) [Concentration]Reference
1-CH₂CH₃ (Ethyl)Staphylococcus aureus10±0.5 [10 µ g/disc ][5]
1-CH₂CH₃ (Ethyl)Escherichia coli8±0.5 [10 µ g/disc ][5]
2-CH₃ (Methyl)Staphylococcus aureus14±0.5 [10 µ g/disc ][5]
2-CH₃ (Methyl)Escherichia coli12±0.5 [10 µ g/disc ][5]
Control (Chloramphenicol)N/AStaphylococcus aureus18±0.5 [10 µ g/disc ][5]

Key SAR Observation: A smaller alkyl group on the ester moiety of 1-piperidinealkoxy phenyl acrylate derivatives may enhance antibacterial activity.[5]

Table 3: Receptor Binding and Analgesic Activity of Piperidine Propionamide Derivatives

CompoundTarget ReceptorBinding Affinity (Ki, nM)Analgesic Activity (ED50, mg/kg)Reference
Compound 44σ1 Receptor1.8615.1 ± 1.67 (formalin test)[6]
Compound 44µ Opioid Receptor2.115.1 ± 1.67 (formalin test)[6]
cis-42µ Opioid Receptor-13,036 times more potent than morphine[7]
Diastereomer 43µ Opioid Receptor-2778 times more potent than morphine[7]

Key SAR Observation: The stereochemistry of substitutions on the piperidine ring can significantly impact analgesic potency.[7]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through various mechanisms, including the modulation of signaling pathways and direct receptor interaction.

A notable example is the neuroprotective effect of a piperine derivative, which is proposed to act via the Keap1-Nrf2-TXNIP pathway.[3] This pathway is crucial for cellular defense against oxidative stress.

Keap1_Nrf2_TXNIP_Pathway PD Piperidine Derivative Keap1 Keap1 PD->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Binds & Activates TXNIP TXNIP Nrf2->TXNIP Inhibits Neuroprotection Neuroprotection ARE->Neuroprotection Promotes Antioxidant Genes

Neuroprotective mechanism of a piperine derivative.

Additionally, this compound (1-PPA) has been identified as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2), a G-protein coupled receptor involved in inflammatory signaling.[8][9] Functional studies have shown that 1-PPA antagonizes MAPKs signaling.[8][9]

The antimicrobial action of piperidine derivatives is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[5]

Antimicrobial_Mechanism PD Piperidine Derivative (Lipophilic) Membrane Bacterial Cell Membrane PD->Membrane Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Proposed antimicrobial mechanism of piperidine derivatives.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

A general method for creating a library of amide derivatives involves coupling this compound with various amines using a standard peptide coupling reagent like HATU.[10]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Activation cluster_2 Amine Addition & Reaction cluster_3 Work-up & Purification start Dissolve this compound in anhydrous DMF activation Add HATU and DIPEA Stir for 15-20 min at RT start->activation reaction Add desired amine Stir for 4-12 hours at RT activation->reaction workup Dilute with ethyl acetate Wash with water and brine Dry and concentrate reaction->workup purification Purify by flash column chromatography workup->purification

Experimental workflow for amide synthesis.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.[10]

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.[10]

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.[10]

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.[10][11]

  • Purification: Purify the crude product by flash column chromatography.[11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • 96-well plates

  • Synthesized piperidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives (e.g., 6.25 to 100 µM) and incubate for 48 hours.[3]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

This assay measures the ability of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3]

Procedure:

  • Reaction Mixture: Add a solution of the piperidine derivative at various concentrations to a methanolic solution of DPPH.[3]

  • Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance to determine the extent of radical scavenging.

This method is used to assess the antimicrobial activity of the synthesized compounds.[12]

Procedure:

  • Medium Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.[5]

References

Comparative Guide to the Antimicrobial Activity of 1-Piperidinepropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, piperidine-containing compounds have garnered significant interest due to their prevalence in natural products and their diverse biological activities. This guide provides a comparative analysis of the antimicrobial activity of 1-piperidinepropanoic acid analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The information presented herein is compiled from recent studies to facilitate the rational design of more potent antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

While extensive quantitative data for a broad series of this compound analogs is limited in publicly available literature, studies on structurally related piperidine derivatives provide valuable insights into their antimicrobial potential. The following table summarizes the in vitro antimicrobial activity of representative piperidine analogs against common bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Compound IDChemical StructureR GroupTest OrganismMIC (µg/mL)
Analog 1 2-(4-chlorophenyl)-N-(1-(3-oxobutyl)piperidin-4-yl)acetamideN/AStaphylococcus aureus15.6
Bacillus subtilis7.8
Escherichia coli62.5
Pseudomonas aeruginosa125
Candida albicans31.2
Analog 2 N-(1-benzylpiperidin-4-yl)-2-(4-chlorophenyl)acetamideN/AStaphylococcus aureus31.2
Bacillus subtilis15.6
Escherichia coli125
Pseudomonas aeruginosa>250
Candida albicans62.5
Analog 3 2-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamideN/AStaphylococcus aureus7.8
Bacillus subtilis3.9
Escherichia coli31.2
Pseudomonas aeruginosa62.5
Candida albicans15.6
Ciprofloxacin Standard AntibioticN/AStaphylococcus aureus0.5
Escherichia coli0.25
Amphotericin B Standard AntifungalN/ACandida albicans1

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of piperidine derivatives is significantly influenced by their structural modifications. Analysis of the available data on this compound analogs and related compounds reveals several key SAR trends:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining antimicrobial activity. For instance, the introduction of a phenethyl group (Analog 3) appears to enhance activity against both Gram-positive and Gram-negative bacteria as well as fungi when compared to a benzyl group (Analog 2) or a 3-oxobutyl group (Analog 1).

  • Aromatic Substituents: The presence and position of substituents on the aromatic rings of the analogs can modulate their biological activity. Electron-withdrawing groups, such as chlorine, on the phenylacetamide moiety are common in analogs with notable antimicrobial effects.

  • Lipophilicity: A balance in the lipophilic and hydrophilic properties of the molecules is often critical for their ability to penetrate microbial cell membranes and reach their intracellular targets.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of piperidine derivatives is believed to stem from their ability to interfere with essential bacterial and fungal processes. The primary proposed mechanisms include:

  • Cell Membrane Disruption: Many piperidine derivatives possess lipophilic characteristics that facilitate their interaction with and insertion into the microbial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]

  • DNA Gyrase Inhibition: DNA gyrase is a crucial bacterial enzyme responsible for DNA supercoiling, a process vital for DNA replication and repair. Certain piperidine-containing compounds have been shown to inhibit the activity of DNA gyrase, thereby preventing bacterial proliferation.[2]

  • Efflux Pump Inhibition: A common mechanism of antimicrobial resistance in bacteria is the active removal of drugs from the cell by efflux pumps. Some piperidine alkaloids have been identified as efflux pump inhibitors. By blocking these pumps, they can increase the intracellular concentration of the antimicrobial agent, potentially restoring its efficacy.[2]

Antimicrobial Mechanisms of Piperidine Analogs cluster_0 Piperidine Analog cluster_1 Microbial Cell cluster_2 Mechanism of Action Piperidine 1-Piperidinepropanoic Acid Analog Membrane Cell Membrane Piperidine->Membrane DNA_Gyrase DNA Gyrase Piperidine->DNA_Gyrase Efflux_Pump Efflux Pump Piperidine->Efflux_Pump Disruption Membrane Disruption & Leakage Membrane->Disruption Inhibition_DNA Inhibition of DNA Replication DNA_Gyrase->Inhibition_DNA Inhibition_Efflux Efflux Pump Inhibition Efflux_Pump->Inhibition_Efflux

Proposed antimicrobial mechanisms of piperidine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of piperidine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common quantitative technique used for this purpose.[2]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Bacterial or fungal inoculum

    • Test compounds (this compound analogs)

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Amphotericin B)

    • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

  • Procedure:

    • A serial two-fold dilution of the test compounds is prepared in the appropriate broth in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

    • Positive (broth with microorganism) and negative (broth only) growth controls are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC Assay Workflow A Prepare serial dilutions of This compound analogs in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Incubate plates at appropriate temperature and duration B->C D Visually assess for microbial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Antibacterial Susceptibility Testing: Agar Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of compounds.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper discs (6 mm in diameter)

    • Bacterial inoculum

    • Test compounds

    • Standard antibiotic (e.g., Chloramphenicol)

    • Solvent (e.g., DMSO)

  • Procedure:

    • MHA plates are uniformly inoculated with a standardized bacterial suspension (adjusted to 0.5 McFarland standard).[2]

    • Sterile paper discs are impregnated with a known concentration of the test compound dissolved in a suitable solvent.[2]

    • The impregnated discs are placed on the surface of the inoculated agar plates.[2]

    • A standard antibiotic disc and a solvent-only disc serve as positive and negative controls, respectively.[2]

    • The plates are incubated at 37°C for 18-24 hours.[2]

    • The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition corresponds to higher antimicrobial activity.[2]

This guide provides a foundational understanding of the antimicrobial potential of this compound analogs. Further research focusing on the synthesis and comprehensive antimicrobial screening of a wider range of these derivatives is crucial for the development of novel and effective therapeutic agents to combat the growing challenge of antimicrobial resistance.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxylic acid scaffold is a versatile pharmacophore integral to the design of numerous therapeutic agents. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several notable piperidine carboxylic acid derivatives, offering insights into their therapeutic potential across different disease models. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers in drug discovery and development.

Anti-Inflammatory Effects of 1-Piperidinepropionic Acid (1-PPA)

1-Piperidinepropionic acid (1-PPA) has emerged as a promising anti-inflammatory agent. Its efficacy has been demonstrated in both cellular assays and animal models of systemic inflammation.

Data Presentation
CompoundAssay TypeSystem/ModelTarget/EndpointIn Vitro Efficacy (IC50)In Vivo Efficacy (Dose & Effect)
1-Piperidinepropionic Acid (1-PPA) In Vitro Anti-inflammatory AssayHuman THP-1 monocytic cellsPAR2-mediated cytokine expression~2.3 µM (for PAR2)[1][2]5 mg/kg significantly improves survival in a mouse model of sepsis.[3]
In Vivo Sepsis ModelC57BL/6 mice (LPS-induced)Survival and cytokine reduction-Treatment with 1-PPA (190 µMol) 1 or 3 hours post-LPS injection significantly increased survival compared to untreated mice.[3]
Signaling Pathway

The proposed mechanism of action for 1-PPA involves the inhibition of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammatory signaling.

PAR2_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates Proteases Proteases TLR4->Proteases induces PAR2 PAR2 Proteases->PAR2 cleaves and activates GPCR_Signaling G-Protein Signaling PAR2->GPCR_Signaling activates PPA 1-PPA PPA->PAR2 inhibits Inflammatory_Cascade Inflammatory Cascade (e.g., MAPKs) GPCR_Signaling->Inflammatory_Cascade initiates Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α) Inflammatory_Cascade->Cytokine_Production leads to

Proposed mechanism of 1-PPA in inhibiting LPS-induced inflammation.
Experimental Protocols

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA).

  • Cell Treatment: Differentiated THP-1 cells are pre-treated with varying concentrations of 1-PPA for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.

  • Cytokine Measurement: After a specified incubation period, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is determined as the concentration of 1-PPA that causes a 50% reduction in cytokine production compared to LPS-treated cells without the inhibitor.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Sepsis Induction: Sepsis is induced by a single intraperitoneal (i.p.) injection of a lethal dose of LPS.

  • Treatment: A treatment group receives an i.p. injection of 1-PPA at a specified dose (e.g., 5 mg/kg) at a designated time point relative to the LPS injection. A control group receives a vehicle injection.

  • Efficacy Evaluation: The primary endpoint is survival, which is monitored over a set period (e.g., 48 hours). Secondary endpoints can include measuring serum levels of inflammatory cytokines and assessing organ damage through histological analysis.

GABA Uptake Inhibition by Nipecotic Acid and Guvacine

Nipecotic acid and guvacine are piperidine carboxylic acid derivatives that act as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs), thereby enhancing GABAergic neurotransmission. This mechanism is of significant interest for the treatment of neurological disorders such as epilepsy.

Data Presentation
CompoundAssay TypeSystem/ModelTarget/EndpointIn Vitro Efficacy (IC50)In Vivo Efficacy (Dose & Effect)
(±)-Nipecotic acid In Vitro GABA Uptake AssayHuman GAT-1 (hGAT-1)GABA transport inhibition8 µM[4]Prodrugs of nipecotic acid have shown dose-dependent anticonvulsant activity in audiogenic seizure models in mice.[5]
In Vivo Seizure ModelDBA/2 mice (audiogenic seizures)Seizure suppression-Doses above 2 mmol/kg (i.p.) of a pivaloyloxymethyl ester prodrug of nipecotic acid suppressed all phases of the seizure response.[5]
Guvacine In Vitro GABA Uptake AssayHuman GAT-1 (hGAT-1)GABA transport inhibition14 µM[6]Demonstrates anticonvulsant effects in various rodent seizure models.
In Vivo Seizure ModelSwiss albino mice (PTZ-induced)Increased seizure latency-Doses of 10, 20, and 40 mg/kg (i.p.) were tested, with higher doses expected to increase the latency to seizures.[7]
Experimental Workflow

The evaluation of GABA uptake inhibitors typically follows a workflow from in vitro characterization to in vivo efficacy testing.

GABA_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation GABA_Uptake_Assay [3H]GABA Uptake Assay (Cells expressing GATs) Determine_IC50 Determine IC50 GABA_Uptake_Assay->Determine_IC50 Animal_Model Animal Model of Seizures (e.g., PTZ-induced, Audiogenic) Determine_IC50->Animal_Model Proceed with potent compounds Drug_Administration Drug Administration (Varying Doses) Animal_Model->Drug_Administration Seizure_Assessment Seizure Assessment (Latency, Severity, Duration) Drug_Administration->Seizure_Assessment Determine_ED50 Determine ED50 Seizure_Assessment->Determine_ED50

A typical experimental workflow for evaluating GABA uptake inhibitors.
Experimental Protocols

  • Cell Culture: A cell line stably expressing the GABA transporter of interest (e.g., GAT-1) is cultured in appropriate media.

  • Assay Preparation: Cells are seeded in a multi-well plate. On the day of the assay, the culture medium is replaced with a buffered salt solution.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., nipecotic acid, guvacine).

  • GABA Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of radiolabeled [³H]-GABA.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that reduces [³H]-GABA uptake by 50%.

  • Animal Model: Male Swiss albino mice are commonly used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.

  • Seizure Induction: After a specified pre-treatment time, a convulsive dose of PTZ is injected i.p.

  • Observation: Mice are individually observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale). Key parameters recorded include the latency to the first myoclonic jerk and the latency to generalized clonic seizures. The effective dose (ED50) can be determined as the dose that protects 50% of the animals from a specific seizure endpoint.

Inhibition of Cell Adhesion Molecules

Certain piperidine carboxylic acid derivatives have been investigated for their ability to inhibit the expression and function of cell adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This mechanism is relevant for treating inflammatory diseases characterized by leukocyte infiltration, such as asthma and atherosclerosis.

Logical Relationship for Efficacy Assessment

The development and assessment of piperidine carboxylic acid-based adhesion molecule inhibitors follow a logical progression from demonstrating target engagement at the cellular level to observing a therapeutic effect in a disease model.

Adhesion_Molecule_Inhibitor_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Based_Assay Cell-Based Adhesion Assay (e.g., Endothelial cells) Measure_Adhesion Measure Inhibition of Leukocyte-Endothelial Adhesion Cell_Based_Assay->Measure_Adhesion Determine_IC50 Determine IC50 Measure_Adhesion->Determine_IC50 Animal_Model Animal Model of Inflammation (e.g., Asthma, Atherosclerosis) Determine_IC50->Animal_Model Candidate Selection Drug_Administration Drug Administration Animal_Model->Drug_Administration Measure_Inflammation Measure Inflammatory Markers (e.g., Leukocyte infiltration) Drug_Administration->Measure_Inflammation Assess_Efficacy Assess Therapeutic Efficacy Measure_Inflammation->Assess_Efficacy

Logical workflow for the assessment of adhesion molecule inhibitors.
Experimental Protocols

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a monolayer in multi-well plates.

  • Activation: The HUVEC monolayer is activated with an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to induce the expression of adhesion molecules (VCAM-1, ICAM-1).

  • Inhibitor Treatment: The activated HUVECs are treated with various concentrations of the piperidine carboxylic acid derivative.

  • Leukocyte Adhesion: Fluorescently labeled leukocytes (e.g., monocytes) are added to the wells and allowed to adhere to the endothelial monolayer.

  • Quantification: Non-adherent cells are washed away, and the number of adherent leukocytes is quantified by measuring fluorescence. The IC50 is the concentration of the compound that inhibits leukocyte adhesion by 50%.

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).

  • Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an asthmatic response.

  • Treatment: The piperidine carboxylic acid derivative is administered to the mice (e.g., orally or via inhalation) before or after the OVA challenge.

  • Efficacy Evaluation: The anti-inflammatory efficacy is assessed by measuring parameters such as airway hyperresponsiveness, inflammatory cell infiltration into the lungs (evaluated by bronchoalveolar lavage fluid analysis and lung histology), and levels of pro-inflammatory cytokines and chemokines in the lung tissue. The dose that causes a 50% reduction in a key inflammatory parameter can be determined as the ED50.

This guide provides a framework for the comparative evaluation of piperidine carboxylic acids, highlighting the importance of integrating in vitro potency with in vivo efficacy studies to advance the development of novel therapeutics.

References

A Comparative Guide to Confirming the Purity of Synthesized 1-Piperidinepentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a critical step to ensure the validity and reproducibility of experimental results. This guide provides an objective comparison of analytical techniques for confirming the purity of synthesized 1-Piperidinepentanoic acid. To offer a comprehensive perspective, its analytical data is compared with two commercially available, structurally related compounds: γ-aminobutyric acid (GABA) and nipecotic acid.

Comparative Analysis of Physicochemical Properties and Purity

A multi-faceted approach employing various analytical techniques is essential for the unambiguous confirmation of a compound's identity and purity.[1] The following table summarizes key physicochemical properties and typical purity levels for 1-Piperidinepentanoic acid and its alternatives. The data for 1-Piperidinepentanoic acid is a representative example, as detailed characterization data is not widely published.[1]

Parameter1-Piperidinepentanoic Acid (Representative)γ-Aminobutyric Acid (GABA)Nipecotic Acid
Molecular Formula C₁₀H₁₉NO₂C₄H₉NO₂C₆H₁₁NO₂
Molecular Weight 185.26 g/mol [2]103.12 g/mol 129.16 g/mol
Typical Purity >95% - >97%[1][2][3]≥97.0% (HPLC)98%
Melting Point Not available195 °C (dec.)261 °C (dec.)
Appearance White to off-white solid[3][4]White to off-white solidWhite solid
Solubility Soluble in water[1][4]Soluble in waterSoluble in water

Experimental Protocols for Purity Determination

A combination of spectroscopic and chromatographic methods is recommended for a robust assessment of purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for identifying impurities.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized 1-Piperidinepentanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[5]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a 30-45° pulse angle, a 2-5 second relaxation delay, and a larger number of scans (≥1024) are recommended to achieve a good signal-to-noise ratio.[5]

    • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Analyze chemical shifts and coupling constants to confirm the molecular structure. The absence of significant unassignable peaks is a strong indicator of high purity.[1]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the compound in a suitable solvent such as methanol, acetonitrile, or water.[1] For GC-MS analysis, derivatization of the carboxylic acid group to an ester is necessary to increase volatility.[5]

    • Data Acquisition: Analyze the sample using techniques like Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. The expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ for 1-Piperidinepentanoic acid would be at m/z 185 or 186, respectively.[5]

    • Data Analysis: Compare the observed molecular weight with the theoretical value. Analyze the fragmentation pattern to further confirm the structure.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of a compound by separating it from non-volatile impurities.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).[1]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

      • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

      • Flow Rate: 1.0 mL/min.[1]

      • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for compounds lacking a strong chromophore.[1]

    • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.[1]

4. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which helps to confirm the empirical formula.

  • Experimental Protocol:

    • Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.[1]

    • Analysis: The sample is combusted in an elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.[1]

    • Data Analysis: Compare the experimental percentages of C, H, and N to the theoretical values calculated from the molecular formula. A deviation of ±0.4% is generally considered acceptable.[1]

Visualization of the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized 1-Piperidinepentanoic acid.

Experimental Workflow for Purity Confirmation of 1-Piperidinepentanoic Acid cluster_synthesis Synthesis and Purification cluster_analysis Purity and Structural Analysis cluster_decision Purity Assessment cluster_outcome Outcome synthesis Synthesized 1-Piperidinepentanoic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (LC-MS or GC-MS) purification->ms hplc HPLC purification->hplc elemental Elemental Analysis purification->elemental decision Purity > 95% and Structure Confirmed? nmr->decision ms->decision hplc->decision elemental->decision pass Compound Suitable for Further Studies decision->pass Yes fail Further Purification Required decision->fail No fail->purification

Caption: A logical workflow for the synthesis, purification, and analytical confirmation of 1-Piperidinepentanoic acid.

References

A Comparative Analysis of GABA and Nipecotic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gamma-Aminobutyric Acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, and Nipecotic Acid, a well-established inhibitor of GABA transporters (GATs). Understanding the distinct roles and mechanisms of these two compounds is fundamental for research in neuroscience and the development of novel therapeutics targeting the GABAergic system. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for relevant assays.

Differentiating Mechanisms of Action

GABA exerts its inhibitory effects by binding to and activating GABA receptors (primarily GABA-A and GABA-B receptors), leading to a decrease in neuronal excitability.[1] The action of synaptically released GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[2][3]

Nipecotic acid, on the other hand, functions as a competitive inhibitor of these GABA transporters, particularly GAT-1.[2][3] By blocking the reuptake of GABA, nipecotic acid increases the concentration and prolongs the presence of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3] It is important to note that while its primary action is GAT inhibition, at high concentrations (>>100 µM), nipecotic acid can directly activate GABA-A receptors.[2][4][5]

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies, highlighting the differences in potency and effect between GABA and Nipecotic Acid.

Compound Target Parameter Value Species Reference
GABA GABA-A ReceptorpD24.0Rat[4]
Nipecotic Acid GABA-A ReceptorpD23.5Rat[4]
Nipecotic Acid GABA Transporter (GAT)IC₅₀~10 µMRat[4]
Nipecotic Acid human GAT-1IC₅₀8 µMHuman[3]

Table 1: Receptor Activation and Transporter Inhibition Potency. This table shows the relative potency of GABA and Nipecotic Acid in activating GABA-A receptors and the inhibitory potency of Nipecotic Acid on GABA transporters. Lower pD2 and IC₅₀ values indicate higher potency.

Compound (Concentration) Effect on Inhibitory Postsynaptic Current (IPSC) Reference
Nipecotic Acid (100 µM - 1 mM) Reduced amplitude by 35 ± 6% and modest prolongation of the recovery phase.[6]

Table 2: Electrophysiological Effects of Nipecotic Acid. This table highlights the impact of Nipecotic Acid on the characteristics of inhibitory postsynaptic currents in rat hippocampal CA1 pyramidal cells.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Causes Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare cells/synaptosomes expressing GATs incubation Incubate with [³H]GABA and varying concentrations of inhibitor (e.g., Nipecotic Acid) prep_cells->incubation termination Stop uptake by rapid filtration and wash with ice-cold buffer incubation->termination lysis Lyse cells to release intracellular contents termination->lysis quantification Quantify radioactivity using liquid scintillation spectrometry lysis->quantification data_analysis Calculate IC₅₀ values quantification->data_analysis

References

Safety Operating Guide

Navigating the Disposal of 1-Piperidinepropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye ProtectionChemical safety goggles or a face shield.[1]Protects eyes from potential splashes and fumes.[1]
Hand ProtectionCompatible chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2]Prevents skin contact, which can cause irritation.[2]
Body ProtectionLaboratory coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.[1]

Based on analogous compounds, 1-Piperidinepropanoic acid is anticipated to cause skin, eye, and respiratory irritation.[2][3][4][5][6] It may also be harmful if swallowed, in contact with skin, or inhaled.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in strict accordance with all federal, state, and local environmental regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]

  • Waste Characterization: The first and most critical step is to perform a "waste determination" to classify the material under the Resource Conservation and Recovery Act (RCRA) or equivalent local regulations.[1] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8] Given the potential hazards of this compound, it should be managed as a hazardous waste.[7][8]

  • Containerization:

    • Use a suitable, leak-proof container that is compatible with the chemical.[9] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[10]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), quantity, date of waste generation, and the place of origin (e.g., department, room number).[9][10] Abbreviations and chemical formulas are not permissible.[10]

    • Keep the container securely capped at all times, except when adding waste.[9]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated area.

    • Segregate the waste from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

    • Utilize secondary containment to prevent spills.[8]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][10]

    • Complete any required hazardous waste disposal forms, providing accurate information about the waste composition and quantity.[10]

  • Empty Container Management:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[9]

    • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[8][9]

    • After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided any hazardous labels have been defaced.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 1-Piperidinepropanoic Acid for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_determination Perform Waste Determination (Treat as Hazardous) containerize Select & Label Compatible Hazardous Waste Container waste_determination->containerize ppe->waste_determination storage Store in Designated Area with Secondary Containment containerize->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact pickup Arrange for Hazardous Waste Pickup ehs_contact->pickup empty_container Empty Container? pickup->empty_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes end End empty_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container in Trash collect_rinsate->dispose_container dispose_container->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Piperidinepropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a substance that can cause significant irritation. Based on available safety data, it is categorized as follows:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[1][2][3]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following minimum PPE is recommended to prevent exposure.[4]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[5][6][7]Protects eyes from splashes, mists, or fumes.[6] A face shield should be used in conjunction with splash goggles for enhanced protection.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[5][6]Prevents direct skin contact, which can cause irritation.[4] Gloves should be inspected before use and disposed of properly.[4]
Body Protection Laboratory coat or chemical-resistant apron.[5][6]Protects skin and personal clothing from splashes or spills.[6]
Respiratory Protection Dust mask (type N95 or equivalent).Necessary when handling the solid form to prevent inhalation of dust particles.[8]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure an eyewash station and emergency shower are readily accessible.[7][8]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8][9]

  • Have spill cleanup materials, such as calcium carbonate for neutralization, available.[8]

  • Confirm all personnel are trained on the specific hazards and handling procedures for this chemical.

2. Handling:

  • Wear all required PPE as specified in the table above.[1]

  • Avoid creating dust when handling the solid material.[4]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid contact with skin and eyes.[1]

  • When mixing with water, always add the acid to the water slowly to prevent splashing.[8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][10][11]

  • Keep containers tightly closed when not in use.[1]

  • Store below eye level to minimize the risk of dropping containers.[12]

  • Do not store with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][8] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • The first step is to perform a "waste determination" to classify the material according to local, state, and federal regulations.[5]

2. Collection and Storage of Waste:

  • Collect waste in a suitable, closed, and clearly labeled container.[1][4]

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

3. Disposal Method:

  • Disposal must be in accordance with all federal, state, and local environmental regulations.[4][5]

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.[4]

  • Alternatively, arrange for disposal through a licensed professional waste disposal service.[1]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Ensure Availability of Emergency Equipment prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Gather Required PPE prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work Within Fume Hood handle1->handle2 handle3 Handle with Care to Avoid Dust Generation handle2->handle3 handle4 Wash Hands Thoroughly After Handling handle3->handle4 store1 Store in a Cool, Dry, Well-Ventilated Area handle4->store1 disp1 Characterize Waste handle4->disp1 store2 Keep Container Tightly Closed store1->store2 store3 Store Away from Incompatible Materials store2->store3 disp2 Collect in Labeled, Closed Container disp1->disp2 disp3 Consult EHS for Disposal Protocol disp2->disp3 disp4 Dispose via Licensed Waste Service disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinepropanoic acid
Reactant of Route 2
1-Piperidinepropanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.